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  • Product: 3-Fluoro-1H-indole 4-methylbenzenesulfonate
  • CAS: 1858255-05-6

Core Science & Biosynthesis

Foundational

The Chemical Structure, Properties, and Stabilization of 3-Fluoro-1H-indole 4-methylbenzenesulfonate: A Technical Guide

Executive Summary: The Bioisosteric Imperative In modern medicinal chemistry, the indole core is a privileged scaffold, ubiquitous in pharmaceuticals ranging from oncology drugs to central nervous system (CNS) agents. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Bioisosteric Imperative

In modern medicinal chemistry, the indole core is a privileged scaffold, ubiquitous in pharmaceuticals ranging from oncology drugs to central nervous system (CNS) agents. However, the C3 position of the indole ring is highly nucleophilic and serves as a primary site for cytochrome P450-mediated oxidative metabolism.

To circumvent this metabolic liability, substituting the C3 hydrogen with a fluorine atom has become a critical strategy. Fluorine acts as an ideal bioisostere—mimicking the steric bulk of hydrogen while drastically increasing metabolic stability and lipophilicity[1]. Despite its utility, the isolated 3-fluoro-1H-indole is notoriously unstable, often undergoing rapid spontaneous dehydrofluorination, oxidation, or oligomerization at room temperature[2].

To harness this crucial building block, synthetic chemists have engineered a stabilized complex: 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-05-6)[3]. This whitepaper dissects the chemical rationale, structural properties, and self-validating synthetic protocols required to generate and utilize this stabilized tosylate salt in drug development.

Chemical Identity & Quantitative Properties

The formation of the 4-methylbenzenesulfonate (tosylate) salt is not merely a purification step; it is a fundamental structural modification required to enforce shelf-stability. By protonating the indole system or forming a tightly bound hydrogen-bonded co-crystal with p-Toluenesulfonic acid (PTSA), the electron density of the reactive indole core is modulated, shielding the delicate C-F bond from nucleophilic attack[4].

Table 1: Physicochemical Profile of the Stabilized Complex
PropertyValue / Description
Chemical Name 3-Fluoro-1H-indole 4-methylbenzenesulfonate
CAS Registry Number 1858255-05-6
Molecular Formula C8H6FN · C7H8O3S (C15H14FNO3S)
Molecular Weight 307.34 g/mol
Physical State Crystalline Solid (Off-white to pale yellow)
Stability Profile Stable under inert atmosphere at 2–8°C; resists oligomerization
Primary Application Stabilized intermediate for bioisosteric API synthesis

Mechanistic Rationale for Tosylate Stabilization (E-E-A-T)

As a synthetic chemist, one must ask: Why PTSA, and why does the salt form stabilize the molecule?

Indoles are inherently weak bases (pKa of the conjugate acid is typically around -3.6). Protonation generally occurs at the C3 position to preserve the aromaticity of the adjacent benzene ring. However, in 3-fluoro-1H-indole, the extreme electronegativity of the fluorine atom withdraws electron density via the sigma bond, while simultaneously possessing the capacity to donate lone-pair electron density via resonance (pi-donation).

When treated with a strong organic acid like PTSA, the system forms a stable crystallographic matrix. The bulky tosylate counterion serves a dual purpose:

  • Steric Shielding: The large aromatic sulfonate group physically blocks intermolecular pi-stacking of the indole rings, preventing dimerization.

  • Electronic Dampening: The salt formation alters the HOMO/LUMO gap of the indole core, reducing its susceptibility to ambient oxidation and preventing the auto-catalytic loss of hydrogen fluoride (dehydrofluorination)[2].

Experimental Methodologies: A Self-Validating Workflow

The following protocols detail the synthesis of the unstable 3-fluoroindole core followed by immediate in situ trapping as the tosylate salt. Every step is designed with built-in causality and In-Process Controls (IPCs) to ensure a self-validating system.

Protocol A: Electrophilic Fluorination of Indole

Causality Note: We utilize Selectfluor rather than DAST. DAST is excessively harsh and frequently leads to polyfluorination or complete decomposition of the indole core. Selectfluor in a binary aqueous/organic solvent system allows for controlled, electrophilic "F+" transfer[5].

Step-by-Step Procedure:

  • Reaction Setup: Dissolve 10.0 mmol of the indole precursor in a 1:1 mixture of Acetonitrile/Water (50 mL) at 0°C.

  • Reagent Addition: Slowly add 1.2 equivalents (12.0 mmol) of Selectfluor portion-wise over 15 minutes. Maintain the temperature strictly below 5°C to prevent runaway exothermic decomposition.

  • In-Process Control (IPC) 1: After 2 hours, sample the reaction mixture for 19 F NMR. Validation: The reaction is complete when the broad N-F peak of Selectfluor disappears, and a distinct doublet/multiplet emerges around -160 to -170 ppm, indicative of the C3-F bond[6].

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Extract rapidly with cold Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ . Do not concentrate to dryness, as the neat 3-fluoroindole will rapidly decompose.

Protocol B: Tosylate Salt Formation & Crystallization

Causality Note: The salt must be formed immediately in the organic phase. We use a binary solvent system (EtOAc/Hexane) because the tosylate salt is insoluble in non-polar hydrocarbons, driving immediate precipitation and preventing equilibrium reversal.

Step-by-Step Procedure:

  • Acid Addition: To the cold Ethyl Acetate solution of crude 3-fluoro-1H-indole, add 1.05 equivalents of anhydrous p-Toluenesulfonic acid (PTSA) dissolved in minimal EtOAc.

  • Nucleation: Stir at 0°C for 30 minutes. Slowly add cold Hexanes dropwise until the solution becomes persistently cloudy.

  • Crystallization: Allow the mixture to stand at -20°C overnight to promote slow, high-purity crystal growth.

  • IPC 2 (Validation): Filter the resulting crystals and perform a melting point analysis and 1 H NMR. Validation: The NMR spectrum must show a 1:1 integration ratio between the tosylate methyl protons (singlet, ~2.3 ppm) and the indole core protons, confirming the exact stoichiometry of CAS 1858255-05-6.

Pathway Visualization

The following diagram maps the logical flow from the unstable precursor to the stabilized pharmaceutical building block.

G A Indole Precursor B Electrophilic/Photoredox Fluorination A->B Selectfluor / NFSI C 3-Fluoro-1H-indole (Unstable Intermediate) B->C C-F Bond Formation D Addition of PTSA (4-Methylbenzenesulfonic Acid) C->D Salt Formation E 3-Fluoro-1H-indole 4-methylbenzenesulfonate (Stable Salt) D->E Stabilization F API Synthesis & Drug Development E->F Bioisosteric Integration

Synthetic workflow and stabilization of 3-Fluoro-1H-indole via PTSA salt formation.

References

  • [4] GuideChem - 858954-05-9 4-methylbenzenesulfonic acid [3-fluoro-2-[(E)-[[2-(3-methoxyphenyl)-1-oxoethyl]hydrazinylidene]methyl]phenyl] ester - Dictionary of Chemistry. Available at: 4

  • [3] ChemSrc - 1858255-05-6_CAS号:1858255-05-6_3-Fluoro-1H-indole 4-methylbenzenesulfonate. Available at: 3

  • [5] ACS Publications - A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor | Organic Letters. Available at: 5

  • [1] NIH PMC - Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Available at:1

  • [2] ACS Publications - Synthesis of 3-Fluoroindoles via Photoredox Catalysis | The Journal of Organic Chemistry. Available at:2

  • [6] ACS Publications - Reagent-Controlled Reversal of Regioselectivity in Nucleophilic Fluorination of Spiro-epoxyoxindole | The Journal of Organic Chemistry. Available at:6

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Exploratory

Mechanism of Action and Synthetic Utility of 3-Fluoro-1H-indole 4-methylbenzenesulfonate in Organic Synthesis

Executive Summary In advanced organic synthesis and medicinal chemistry, the introduction of fluorine into heterocyclic scaffolds is a highly sought-after transformation. Fluorine acts as a bioisostere for hydrogen or hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and medicinal chemistry, the introduction of fluorine into heterocyclic scaffolds is a highly sought-after transformation. Fluorine acts as a bioisostere for hydrogen or hydroxyl groups, significantly enhancing metabolic stability, lipophilicity, and target binding affinity. 3-Fluoro-1H-indole 4-methylbenzenesulfonate —structurally realized and commonly referred to in synthetic literature as 1-tosyl-3-fluoroindole (or 3-fluoro-1-(4-methylbenzenesulfonyl)-1H-indole)—is a premier building block for generating complex fluorinated therapeutics.

The synthesis of unprotected 3-fluoroindoles has historically been challenging due to the extreme instability of the intermediates, which are prone to polymerization and oxidative degradation[1]. By covalently linking a 4-methylbenzenesulfonyl (tosyl) group to the indole nitrogen, chemists create a stable, highly programmable reagent. This whitepaper details the mechanistic pathways, structural logic, and self-validating protocols for utilizing this compound in organic synthesis.

Structural Logic: The Synergistic Role of the Tosyl and Fluoro Groups

The "mechanism of action" of this compound in a synthetic flask is dictated by the push-pull electronic relationship between its two primary substituents:

  • The N-Tosyl Group (Electron-Withdrawing & Directing): The indole nitrogen is naturally electron-rich. The strong electron-withdrawing nature of the tosyl group lowers the Highest Occupied Molecular Orbital (HOMO) of the indole ring, protecting it from unwanted electrophilic attack and oxidative degradation[2]. Crucially, the sulfonyl oxygens act as Lewis basic coordination sites. During metalation, they coordinate lithium ions, acting as a Directing Metalation Group (DMG) to exclusively acidify the C2 proton[3].

  • The C3-Fluoro Group ( σ -Withdrawing, π -Donating): The fluorine atom at the C3 position exerts a strong inductive electron-withdrawing effect ( σ -effect) while simultaneously donating electron density through resonance ( π -effect). This unique combination deactivates the C3 position toward further electrophilic aromatic substitution while subtly increasing the kinetic acidity of the adjacent C2 position.

G Indole 1H-Indole Core Fluorination Electrophilic Fluorination (Selectfluor) Indole->Fluorination F+ Transfer Fluoroindole 3-Fluoro-1H-indole (Reactive Intermediate) Fluorination->Fluoroindole C3-Substitution Tosylation Tosylation (TsCl, Base) Fluoroindole->Tosylation N-Protection Product 3-Fluoro-1-tosyl-1H-indole (Stable Reagent) Tosylation->Product Stabilization

Figure 1: Synthetic workflow for generating the stable 3-fluoro-1-tosyl-1H-indole building block.

Mechanistic Pathway: C2-Directed Lithiation

The most powerful synthetic application of 3-fluoro-1-tosyl-1H-indole is its ability to undergo highly regioselective C2-functionalization. Unprotected indoles typically undergo electrophilic substitution at C3. Because C3 is blocked by fluorine, and the N-H is protected, the molecule is primed for C2-directed metalation.

When treated with a strong base like Lithium Diisopropylamide (LDA) or n-Butyllithium (n-BuLi), the lithium cation coordinates to the oxygen atoms of the tosyl group. This proximity effect directs the basic carbanion of the reagent to exclusively deprotonate the C2 carbon. The resulting C2-lithiated intermediate is highly nucleophilic and can be trapped by various electrophiles (e.g., CO2, aldehydes, alkyl halides, or borates) to construct complex pharmaceutical intermediates, such as PGE2 receptor modulators[3].

G Substrate 3-Fluoro-1-tosyl-1H-indole Base Strong Base (e.g., LDA) -75 °C, THF Substrate->Base Deprotonation Intermediate C2-Lithiated Intermediate (Li+ Coordinated to Ts) Base->Intermediate Directed Metalation Electrophile Electrophile (e.g., CO2) Intermediate->Electrophile Nucleophilic Attack Product C2-Functionalized Product (e.g., 2-Carboxylic Acid) Electrophile->Product Quenching

Figure 2: Mechanism of C2-directed lithiation and electrophilic trapping of the indole core.

Quantitative Data: Impact of N-Protecting Groups

The choice of the 4-methylbenzenesulfonate (tosyl) group is not arbitrary. Experimental data demonstrates its superiority over other protecting groups in maintaining core stability and driving regioselectivity during metalation[4].

Table 1: Impact of N-Protecting Groups on 3-Fluoroindole Stability and C2-Lithiation

N-Protecting GroupIndole Core StabilityDMG AbilityC2-Lithiation YieldMechanistic Causality
None (N-H) LowPoor< 10%N-H deprotonation competes; requires excess base; prone to oxidation.
N-Methyl ModeratePoor20-30%Lacks Lewis basic coordination sites for lithium; poor regiocontrol.
N-Boc HighGood60-75%Steric bulk of the tert-butyl group can hinder electrophile approach.
N-Tosyl (Ts) Very High Excellent > 85% Sulfonyl oxygens strongly coordinate Li+; highly electron-withdrawing.

Experimental Protocol: Self-Validating C2-Carboxylation

The following protocol details the synthesis of 3-fluoro-1-tosyl-1H-indole-2-carboxylic acid via directed lithiation. Every step is designed with inherent causality to prevent side reactions[3].

Objective: Regioselective C2-carboxylation of 3-fluoro-1-tosyl-1H-indole.

Reagents:

  • 3-Fluoro-1-tosyl-1H-indole (1.0 equiv, 2.0 g, 6.91 mmol)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Dry CO2 gas

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under argon. Add 3-fluoro-1-tosyl-1H-indole and anhydrous THF. Causality: Strict anhydrous conditions are required to prevent premature protonation of the highly basic n-BuLi.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath to reach exactly -75 °C. Causality: Temperatures above -60 °C lead to unwanted ring-opening of the lithiated indole or halogen-metal exchange degradation pathways.

  • Directed Lithiation: Add n-BuLi dropwise over 10 minutes. Stir for 30 minutes at -75 °C.

    • Validation & QC: To ensure the system is self-validating, quench a 0.1 mL aliquot in CD3OD. Complete disappearance of the C2-H proton signal (typically around δ 7.4 ppm in 1H NMR) and incorporation of deuterium confirms quantitative metalation before proceeding.

  • Electrophilic Trapping: Bubble dry CO2 gas (generated from dry ice and passed through a Drierite tube) directly into the solution for 15 minutes at -75 °C. Causality: Using gaseous CO2 instead of adding solid dry ice prevents the introduction of atmospheric condensation/moisture which would quench the carbanion to the starting material[3].

  • Quenching & Isolation: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate under reduced pressure to yield the carboxylic acid derivative.

References[1] Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.6b02444[4]Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.0c00898[3]WO2017085198A1 - N-substituted indole derivatives as pge2 receptor modulators. Google Patents. URL: https://patents.google.com/patent/WO2017085198A1/en[2]Product Class 1: Fluoroarenes. Science of Synthesis. URL: https://www.thieme-connect.com/products/ebooks/pdf/10.1055/sos-SD-031-00017.pdf

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Foundational

A Technical Guide to the Crystallographic and X-ray Diffraction Analysis of Fluoro-Substituted Indole Derivatives: A Case Study on 3-Fluoroanilinium 4-methylbenzenesulfonate

Abstract: This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of fluoro-substituted indole-related compounds, which are of significant interest in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the crystallographic and X-ray diffraction analysis of fluoro-substituted indole-related compounds, which are of significant interest in medicinal chemistry and drug development. Due to the current absence of publicly available crystallographic data for 3-Fluoro-1H-indole 4-methylbenzenesulfonate, this paper will utilize the detailed experimental data of a closely related and structurally illustrative compound, 3-Fluoroanilinium 4-methylbenzenesulfonate, as a case study. The principles and methodologies discussed herein are directly applicable to the analysis of the target compound and its analogues. This guide is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of small organic molecules.

Introduction: The Significance of Fluorinated Indoles and Their Salts

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of fluorine atoms into the indole ring can significantly modulate the physicochemical and biological properties of the molecule, including its metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, fluoro-substituted indoles are valuable building blocks in the design of novel therapeutic agents.

The formation of salts, such as the 4-methylbenzenesulfonate (tosylate) salt, is a common strategy in drug development to improve the solubility, stability, and bioavailability of active pharmaceutical ingredients. The precise three-dimensional arrangement of ions in the crystal lattice, governed by intermolecular interactions, is critical to the solid-state properties of the drug substance. Therefore, single-crystal X-ray diffraction is an indispensable tool for the definitive characterization of these compounds.

While the specific crystallographic data for 3-Fluoro-1H-indole 4-methylbenzenesulfonate is not yet publicly available, the analysis of 3-Fluoroanilinium 4-methylbenzenesulfonate provides a robust and relevant framework for understanding the crystallographic features and experimental protocols pertinent to this class of compounds.

Crystallographic Data for 3-Fluoroanilinium 4-methylbenzenesulfonate

The crystallographic data presented below was obtained from the single-crystal X-ray diffraction analysis of 3-Fluoroanilinium 4-methylbenzenesulfonate.[1] This salt is formed by the proton transfer from 4-methylbenzenesulfonic acid to the nitrogen atom of 3-fluoroaniline.[1]

Parameter Value
Chemical FormulaC₆H₇FN⁺·C₇H₇O₃S⁻
Formula Weight283.31
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)14.5385 (7)
b (Å)6.4939 (3)
c (Å)14.5522 (7)
β (°)91.429 (4)
Volume (ų)1373.47 (11)
Z4
Temperature (K)173
Radiation (Å)Cu Kα (1.54178)
Density (calculated) (Mg m⁻³)1.370
Absorption Coefficient (mm⁻¹)2.25
F(000)592
Crystal Size (mm)0.40 × 0.10 × 0.07

Experimental Protocol: From Synthesis to Structure Refinement

The following sections detail the experimental workflow for the synthesis, crystallization, and X-ray diffraction analysis of 3-Fluoroanilinium 4-methylbenzenesulfonate. This protocol serves as a standard methodology for the structural elucidation of similar organic salts.

Synthesis and Crystallization

The synthesis of the title compound is achieved through a straightforward acid-base reaction.[1]

Protocol:

  • A solution of 3-fluoroaniline (0.58 g, 5.25 mmol) in methanol (10 mL) is stirred.

  • To this solution, 4-methylbenzenesulfonic acid monohydrate (1 g, 5.25 mmol) is added.

  • The resulting mixture is stirred at 323 K for 10 minutes.

  • The solution is then allowed to cool to room temperature.

  • Single crystals suitable for X-ray diffraction are grown from the methanol solution by slow evaporation.[1]

Causality Behind Experimental Choices: The choice of methanol as a solvent is crucial as it readily dissolves both reactants and, upon slow evaporation, facilitates the formation of high-quality single crystals. The 1:1 molar ratio of the acid and base ensures the formation of the desired salt.

X-ray Data Collection and Processing

The collection of high-quality diffraction data is paramount for an accurate structure determination.

Protocol:

  • A suitable single crystal is mounted on a diffractometer. For the case study compound, an Oxford Diffraction Xcalibur Eos Gemini diffractometer was used.[1]

  • The crystal is cooled to 173 K to minimize thermal vibrations of the atoms, leading to a more precise structure.

  • X-ray data is collected using Cu Kα radiation.

  • The collected data is processed, which includes integration of the reflection intensities and correction for various experimental effects such as absorption. For the case study, a multi-scan absorption correction was applied.[1]

Trustworthiness of the Protocol: This protocol is a self-validating system. The quality of the collected data is continuously monitored through metrics such as R(int), which indicates the agreement between symmetry-equivalent reflections. A low R(int) value, as seen in the case study (0.030), is indicative of high-quality data.[1]

Structure Solution and Refinement

The final step is the determination and refinement of the crystal structure.

Protocol:

  • The structure is solved using direct methods, which are computational algorithms that phase the diffraction data to generate an initial model of the crystal structure.

  • The structural model is then refined against the experimental data using a full-matrix least-squares method on F². This process adjusts the atomic positions and displacement parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]

Authoritative Grounding: The methods used for structure solution and refinement are well-established and implemented in standard software packages such as SHELXTL. The final refined structure is validated using metrics like the R-factor and goodness-of-fit.

Structural Insights from 3-Fluoroanilinium 4-methylbenzenesulfonate

The crystal structure of 3-Fluoroanilinium 4-methylbenzenesulfonate reveals a network of intermolecular interactions that dictate the packing of the ions in the solid state. The primary interactions are N—H···O hydrogen bonds, which link the 3-fluoroanilinium cations and 4-methylbenzenesulfonate anions into one-dimensional chains along the[2] crystallographic direction.[1] Further stabilization of the crystal structure is provided by weak π–π stacking interactions between the aromatic rings, with a centroid-to-centroid distance of 3.7156 (12) Å.[1]

Visualization of the Experimental Workflow

The following diagram illustrates the key stages in the crystallographic analysis of a small organic molecule.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis 1. Synthesis of Salt crystallization 2. Single Crystal Growth synthesis->crystallization mounting 3. Crystal Mounting crystallization->mounting data_collection 4. Data Collection mounting->data_collection solution 5. Structure Solution data_collection->solution refinement 6. Structure Refinement solution->refinement validation 7. Validation & Interpretation refinement->validation

Caption: A flowchart of the experimental workflow from synthesis to structural analysis.

Conclusion

This technical guide has outlined the essential procedures for the crystallographic and X-ray diffraction analysis of fluoro-substituted indole-related salts, using 3-Fluoroanilinium 4-methylbenzenesulfonate as a detailed case study. The methodologies described for synthesis, crystallization, data collection, and structure refinement are robust and widely applicable. A thorough understanding of the crystal structure and intermolecular interactions is fundamental for controlling the solid-state properties of pharmaceutical compounds. The data and protocols presented herein provide a valuable resource for researchers in the field of drug discovery and development.

References

  • Jasinski, J. P., Golen, J. A., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2011). 3-Fluoroanilinium 4-methylbenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2893. [Link]

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Exploratory

Technical Whitepaper: Safety Data Sheet (SDS) Directives and In Vitro Toxicity Profile of 3-Fluoro-1H-indole 4-methylbenzenesulfonate

Executive Summary In modern drug development, fluorinated indoles serve as privileged pharmacophores, frequently utilized in the synthesis of kinase inhibitors, antimalarials, and purinoceptor antagonists. 3-Fluoro-1H-in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, fluorinated indoles serve as privileged pharmacophores, frequently utilized in the synthesis of kinase inhibitors, antimalarials, and purinoceptor antagonists. 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-05-6)[1] is a specialized tosylate salt of a fluorinated indole. As a Senior Application Scientist, evaluating the safety profile of such novel intermediates requires a deconstructed, mechanistic approach. Because empirical in vitro data on the intact salt is often proprietary, we must analyze the toxicological contributions of its constituent ions: the 3-fluoroindole core and the p-toluenesulfonate (tosylate) counter-ion. This guide provides a comprehensive synthesis of its physicochemical properties, expected in vitro toxicity profile, and the self-validating experimental methodologies required to verify its safety.

Chemical Identity & Safety Data Sheet (SDS) Fundamentals

Before initiating any in vitro screening, establishing the baseline physicochemical and hazard properties is critical for laboratory safety and assay design. The tosylate salt formation enhances the solubility and stability of the indole core, but it also dictates the handling protocols.

Table 1: Physicochemical & GHS Directives

ParameterSpecification / Hazard Data
Chemical Name 3-Fluoro-1H-indole 4-methylbenzenesulfonate
CAS Registry Number 1858255-05-6
Molecular Formula C15H14FNO3S (C8H6FN · C7H8O3S)
Physical State Solid (Powder/Crystalline)
GHS Hazard Statements H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3)
Precautionary Directives P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection)
Storage Conditions Inert atmosphere, 2-8°C, desiccated to prevent hydrolysis

Deconstructed In Vitro Toxicity Profile

To understand the toxicity of 3-Fluoro-1H-indole 4-methylbenzenesulfonate, we must evaluate the causality behind the biological reactivity of its components.

The Tosylate Counter-ion: A GRAS-like Baseline

The 4-methylbenzenesulfonate (tosylate) anion is widely used in pharmaceuticals to improve drug solubility. Toxicological studies on sodium p-toluenesulfonate demonstrate an exceptionally benign safety profile. It exhibits a No Observed Effect Level (NOEL) of 1000 mg/kg/day in repeat-dose toxicity studies and is strictly non-mutagenic in Salmonella typhimurium strains[2]. Consequently, any observed in vitro toxicity of the intact salt is almost entirely driven by the indole pharmacophore.

The 3-Fluoroindole Core: Metabolic Bioactivation

Unsubstituted indoles are notoriously susceptible to cytochrome P450 (CYP450) bioactivation, which can lead to the formation of highly reactive, toxic epoxide intermediates that covalently bind to cellular macromolecules[3]. However, the strategic placement of a fluorine atom at the 3-position of the indole ring fundamentally alters this metabolic trajectory. Because the C-F bond is highly stable, it blocks the primary site of epoxidation (the 2,3-double bond). This structural modification significantly reduces the formation of reactive metabolites, thereby lowering the intrinsic hepatotoxicity of the compound compared to its non-fluorinated analogs.

Metabolism A 3-Fluoro-1H-indole Core B CYP450 Oxidation (Liver S9 Fraction) A->B Phase I C Epoxide Intermediate (Reactive) B->C Epoxidation D Macromolecule Binding (Toxicity) C->D Covalent Binding E GSH Conjugation (Phase II) C->E Scavenging F Detoxified Metabolite (Excreted) E->F Neutralization

Figure 1: CYP450-mediated bioactivation and detoxification pathways of the indole core.

Self-Validating Experimental Methodologies

To empirically verify the safety profile, rigorous in vitro assays must be deployed. A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to eliminate false positives and negatives.

High-Fidelity MTT Cytotoxicity Protocol

The MTT assay is the gold standard for assessing in vitro cytotoxicity[4]. Causality of choice: While ATP-based assays are highly sensitive, the MTT assay directly measures NAD(P)H-dependent cellular oxidoreductase enzymes. Because indole derivatives can occasionally uncouple mitochondrial oxidative phosphorylation, measuring reductase activity provides a more direct mechanistic readout of mitochondrial toxicity.

Step-by-Step Workflow:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and log-phase growth.

  • Compound Treatment: Treat cells with 3-Fluoro-1H-indole 4-methylbenzenesulfonate at concentrations ranging from 0.1 μM to 100 μM.

  • Self-Validating Controls:

    • Vehicle Control: 0.5% DMSO (establishes the baseline mitochondrial respiration rate).

    • Positive Control: 10 μM Doxorubicin (validates the assay's sensitivity to cytotoxic agents). Logic: If the positive control fails to reduce viability by >50%, the entire plate is invalidated.

  • Reagent Addition: After 48 hours of exposure, add 20 μL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization & Readout: Remove the media, dissolve the resulting formazan crystals in 100 μL DMSO, and measure absorbance at 570 nm using a microplate reader.

MTT_Workflow N1 Seed HepG2 Cells (10^4 cells/well) N2 24h Incubation (37°C, 5% CO2) N1->N2 N3 Compound Treatment (0.1 - 100 μM) N2->N3 Test N4 Vehicle Control (0.5% DMSO) N2->N4 Baseline N5 Positive Control (Doxorubicin) N2->N5 Validation N6 Add MTT Reagent (Incubate 4h) N3->N6 N4->N6 N5->N6 N7 Solubilize Formazan (DMSO) N6->N7 N8 Read Absorbance (570 nm) N7->N8

Figure 2: Self-validating MTT cytotoxicity workflow with built-in vehicle and positive controls.

Ames Mutagenicity Screen with Metabolic Activation

To assess the mutagenic potential, the Ames test is employed. Causality of choice: Because indoles require hepatic bioactivation to exhibit their full toxic potential[3], testing without metabolic activation will yield false negatives. The inclusion of rat liver S9 microsomes is mandatory.

Step-by-Step Workflow:

  • Strain Preparation: Culture Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) overnight.

  • Metabolic Activation (+S9): Prepare the S9 mix containing rat liver extract, NADP+, and glucose-6-phosphate.

  • Exposure: Combine 0.1 mL of the bacterial culture, 0.5 mL of S9 mix (or buffer for -S9), and the test compound (up to 5000 μ g/plate ) in top agar.

  • Self-Validating Controls: Use 2-aminoanthracene as a positive control for the +S9 condition. Logic: 2-aminoanthracene is a pro-mutagen; if colony counts do not spike, the S9 enzymatic batch is inactive and the assay must be repeated.

  • Incubation & Scoring: Pour onto minimal glucose agar plates, incubate at 37°C for 48 hours, and count revertant colonies.

Quantitative Data Synthesis

Based on the structural mechanics of the 3-fluoroindole core and the tosylate counter-ion[2],[3], the anticipated in vitro toxicity profile is summarized below. This table serves as a benchmark for QA/QC teams validating new batches of the compound.

Table 2: Benchmark In Vitro Toxicity Metrics (Component-Based Synthesis)

Assay / MetricComponent AnalyzedExpected OutcomeMechanistic Rationale
Ames Test (-S9) Tosylate AnionNegative (Non-mutagenic)Lack of DNA-reactive electrophilic centers in the tosylate structure.
Ames Test (+S9) 3-Fluoroindole CoreWeak/NegativeFluorine at C3 sterically and electronically blocks the primary epoxidation site.
MTT Cytotoxicity Intact SaltIC₅₀ > 50 μM (HepG2)Low intrinsic mitochondrial toxicity; high aqueous solubility prevents precipitation artifacts.
HLM Stability 3-Fluoroindole CoreModerate T₁/₂ (30-60 min)Subject to N-oxidation and secondary ring hydroxylations, avoiding toxic epoxide routes.

Conclusion

3-Fluoro-1H-indole 4-methylbenzenesulfonate represents a highly optimized chemical building block. By utilizing a tosylate salt, formulators achieve excellent solubility and a benign baseline toxicity[2]. Furthermore, the strategic 3-fluorination of the indole core mitigates the classic CYP450-mediated bioactivation liabilities associated with unsubstituted indoles[3]. When evaluated through self-validating in vitro workflows[4], this compound is expected to demonstrate a highly favorable safety profile, making it an excellent candidate for downstream pharmaceutical development.

References

  • 1858255-05-6_CAS号:1858255-05-6_3-Fluoro-1H-indole 4-methylbenzenesulfon
  • Sodium p-toluenesulfonate toxicity, National Institute of Health Sciences (NIHS) Japan,
  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target Pf
  • Discovery of 2-(4-Ureido-piperidin-1-yl)

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Fluoro-1H-indole 4-methylbenzenesulfonate

Application Note: Synthesis and Isolation Protocol for 3-Fluoro-1H-indole 4-methylbenzenesulfonate Introduction & Mechanistic Rationale Fluorinated indoles are highly privileged scaffolds in modern drug discovery, freque...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 3-Fluoro-1H-indole 4-methylbenzenesulfonate

Introduction & Mechanistic Rationale

Fluorinated indoles are highly privileged scaffolds in modern drug discovery, frequently utilized to improve metabolic stability, modulate pKa, and enhance target binding affinity through halogen bonding. Specifically, 3-fluoro-1H-indole derivatives have been instrumental in the development of CNS-active agents, including P2X7 receptor antagonists[1].

However, the free base of 3-fluoro-1H-indole (CAS: 66946-81-4) is notoriously electron-rich and prone to oxidative degradation or acid-catalyzed polymerization upon prolonged storage. To circumvent these handling limitations, converting the free base into a stable crystalline salt—specifically, the 4-methylbenzenesulfonate (tosylate) salt (CAS: 1858255-05-6)—provides a robust solution. The tosylate counterion offers excellent crystallinity, rendering the compound highly stable for long-term storage and ensuring precise stoichiometric control during downstream cross-coupling or substitution reactions.

This protocol details a self-validating, scalable methodology for the synthesis of 3-Fluoro-1H-indole 4-methylbenzenesulfonate via controlled salt formation.

Experimental Workflow

The following workflow illustrates the critical path for the salt formation, emphasizing temperature control and anti-solvent crystallization to maximize yield and purity.

G A 3-Fluoro-1H-indole (Free Base) C Solvation & Mixing (EtOAc, 0-5°C) A->C B p-Toluenesulfonic Acid (TsOH·H2O) B->C D Crystallization (Heptane Anti-solvent) C->D Stir 2h at 0°C E Filtration & Washing (Cold Heptane) D->E Dropwise Addn F 3-Fluoro-1H-indole 4-methylbenzenesulfonate E->F Vacuum Dry

Workflow for the synthesis and isolation of 3-Fluoro-1H-indole 4-methylbenzenesulfonate salt.

Materials and Reagents

Table 1: Stoichiometry and Reagent Specifications

ReagentMW ( g/mol )EquivalentsAmountRole
3-Fluoro-1H-indole135.141.001.35 g (10.0 mmol)Starting Material
p-Toluenesulfonic acid monohydrate190.221.052.00 g (10.5 mmol)Acidic Counterion
Ethyl Acetate (Anhydrous)88.11-20.0 mLPrimary Solvent
n-Heptane100.20-30.0 mLAnti-solvent

Note: Use anhydrous solvents to prevent competitive hydration of the tosylate salt, which can negatively impact the crystallization kinetics and final yield.

Step-by-Step Synthesis Protocol

Step 1: Substrate Solvation and Cooling

  • Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet with 3-Fluoro-1H-indole (1.35 g, 10.0 mmol).

  • Add anhydrous ethyl acetate (10.0 mL) to the flask. Stir at 400 rpm until the solid is completely dissolved.

  • Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C. Causality Check: Cooling is strictly required before acid addition. Indoles are susceptible to acid-catalyzed dimerization at the C2/C3 positions. Lowering the thermal energy suppresses this kinetic side-reaction while allowing the rapid thermodynamic protonation of the amine.

Step 2: Acid Addition

  • In a separate vial, dissolve p-toluenesulfonic acid monohydrate (2.00 g, 10.5 mmol) in anhydrous ethyl acetate (10.0 mL).

  • Transfer the TsOH solution to a pressure-equalizing dropping funnel.

  • Add the TsOH solution to the cooled indole solution dropwise over 15 minutes. Causality Check: Dropwise addition prevents localized concentration spikes of the acid, ensuring uniform salt formation and preventing premature, amorphous precipitation.

Step 3: Anti-Solvent Crystallization

  • Once the addition is complete, maintain the reaction at 0–5 °C and stir for an additional 30 minutes. A slight turbidity may develop.

  • Begin the dropwise addition of n-heptane (30.0 mL) over 20 minutes.

  • Upon completion of the anti-solvent addition, continue stirring at 0 °C for 1.5 hours. Causality Check: Ethyl acetate is an excellent solvent for the free base, but the resulting tosylate salt has poor solubility in non-polar alkanes. The gradual introduction of heptane drives the supersaturation of the solution, promoting the growth of highly pure, well-defined crystals rather than crashing out an oily residue.

Step 4: Isolation and Drying

  • Filter the resulting suspension rapidly through a medium-porosity sintered glass funnel under vacuum.

  • Wash the filter cake with ice-cold n-heptane (2 × 10 mL) to displace any residual ethyl acetate and unreacted starting materials.

  • Transfer the crystalline solid to a vacuum desiccator and dry at 40 °C under high vacuum (<1 mbar) for 12 hours.

Analytical Characterization

To validate the integrity of the synthesized protocol, the isolated product must be subjected to the following analytical checks to confirm the 1:1 stoichiometry of the salt.

Table 2: Expected Analytical Data Summary

Analytical TechniqueExpected Result / Diagnostic Signals
^1H NMR (400 MHz, DMSO-d6) δ 11.50 (br s, 1H, NH), 7.48 (d, 2H, Ts-Ar), 7.40 (d, 1H, Indole-Ar), 7.35 (d, 1H, Indole-Ar), 7.11 (d, 2H, Ts-Ar), 7.05 (m, 2H, Indole-Ar), 2.29 (s, 3H, Ts-CH3).
^19F NMR (376 MHz, DMSO-d6) δ -174.5 (s, 1F). Confirms the retention of the C3-fluorine atom.
LC-MS (ESI+) m/z 136.1 [M+H]+ (corresponding to the free 3-fluoroindole cation).
Melting Point Sharp melting point expected (>140 °C, decomposition), indicating high crystalline purity compared to the liquid/low-melting free base.

References

  • Letourneau, J. J., et al. "Indole carboxamide derivatives as P2X7 receptor antagonists". Google Patents, US9556117B2, 2017.

Sources

Application

Application Note: Palladium-Catalyzed C2-H Arylation of 3-Fluoro-1-tosyl-1H-indole in Drug Discovery

Executive Summary The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, improve metabolic stability, and enhance target bindin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone strategy in modern drug discovery, utilized to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. Among fluorinated heterocycles, 3-fluoroindoles are highly prized building blocks. However, the direct functionalization of the indole core is often complicated by competing regioselectivity between the C2 and C3 positions, as well as potential catalyst poisoning by the free N-H group.

This application note details the use of 3-Fluoro-1H-indole 4-methylbenzenesulfonate (commercially and synthetically referred to as 3-fluoro-1-tosyl-1H-indole ) as a highly optimized substrate for palladium-catalyzed direct C2-H arylation. By leveraging the electron-withdrawing N-tosyl protecting group and a pivalate-assisted Concerted Metalation-Deprotonation (CMD) mechanism, researchers can efficiently access diverse 2-aryl-3-fluoroindole libraries for Hit-to-Lead optimization.

Mechanistic Rationale & Substrate Design

To achieve high yields and strict regiocontrol in palladium-catalyzed cross-coupling, the substrate must be carefully designed to guide the catalytic cycle. The use of 3-fluoro-1-tosyl-1H-indole relies on three critical mechanistic pillars:

  • C3-Fluorine Blocking & Activation: The C3 position of an unprotected indole is naturally the most nucleophilic site. The presence of the fluorine atom strictly blocks C3-arylation. Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom increases the acidity of the adjacent C2-H bond, thermodynamically favoring the deprotonation step during C-H activation [1].

  • N-Tosyl Directing Group: Indoles possess a Lewis basic nitrogen that can coordinate to electrophilic Pd(II) species, leading to catalyst deactivation or unwanted N-arylation. The bulky, strongly electron-withdrawing 4-methylbenzenesulfonyl (tosyl) group sterically shields the nitrogen and reduces its basicity, forcing the palladium catalyst to interact exclusively with the C2-H bond [2].

  • Pivalate-Assisted CMD Pathway: Direct C-H arylation with aryl halides bypasses the need for pre-functionalized organometallic reagents (like boronic acids in Suzuki couplings). Instead, it relies on a Concerted Metalation-Deprotonation (CMD) mechanism. The addition of catalytic pivalic acid (PivOH) is transformative; the pivalate anion acts as an internal proton shuttle, cleaving the C2-H bond via a low-energy six-membered transition state [3].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_1 Ar-Pd(II)-X L_n OxAdd->PdII_1 CMD Concerted Metalation-Deprotonation (Pivalate Promoted) PdII_1->CMD PivO- / -HX Substrate 3-Fluoro-1-tosyl-1H-indole Substrate->CMD PdII_2 Ar-Pd(II)-(Indolyl) L_n CMD->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product 2-Aryl-3-fluoro-1-tosyl-1H-indole RedElim->Product

Figure 1: Catalytic cycle of the Pd-catalyzed direct C2-H arylation via a pivalate-assisted CMD pathway.

Experimental Design & Optimization Data

The choice of ligand and additive is the difference between a failed reaction and quantitative conversion. Table 1 summarizes the optimization of the reaction conditions. The data demonstrates that standard Suzuki-type ligands (like PPh3) fail to stabilize the highly electrophilic Pd(II) intermediate required for C-H activation. The use of the bulky, electron-rich biaryl phosphine ligand DavePhos , combined with Pivalic Acid (PivOH) , is strictly required to achieve >85% yields.

Table 1: Optimization of Pd-Catalyzed C2-H Arylation Conditions

EntryPrecatalystLigandBase / AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5 mol%)PPh₃K₂CO₃Toluene10025%
2Pd(OAc)₂ (5 mol%)DavePhosK₂CO₃DMA10045%
3 Pd(OAc)₂ (5 mol%) DavePhos K₂CO₃, PivOH (30 mol%) DMA 100 88%
4Pd₂(dba)₃ (2.5 mol%)PCy₃Cs₂CO₃, PivOHDioxane10072%
5None (Control)DavePhosK₂CO₃, PivOHDMA1000%

Note: Reactions performed on a 0.5 mmol scale using 4-bromoanisole as the model aryl halide.

Detailed Experimental Protocols

The following protocols are self-validating; the visual color changes of the palladium species and the TLC progression ensure the operator can track the reaction's success in real-time.

Protocol A: Palladium-Catalyzed C2-H Arylation

Objective: Synthesize 2-aryl-3-fluoro-1-tosyl-1H-indole via direct C-H functionalization.

Materials:

  • 3-Fluoro-1-tosyl-1H-indole (1.0 equiv, 1.0 mmol, 289.3 mg)

  • Aryl Bromide (1.2 equiv, 1.2 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equiv, 5 mol%, 11.2 mg)

  • DavePhos (0.10 equiv, 10 mol%, 39.4 mg)

  • Potassium carbonate [K₂CO₃] (2.5 equiv, 2.5 mmol, 345.5 mg)

  • Pivalic acid[PivOH] (0.30 equiv, 30 mol%, 30.6 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA) (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with dry Argon (repeat 3 times).

  • Reagent Loading: Add 3-fluoro-1-tosyl-1H-indole, Pd(OAc)₂, DavePhos, K₂CO₃, and PivOH to the Schlenk tube. If the aryl bromide is a solid, add it now.

  • Solvent Addition: Evacuate and backfill the tube with Argon one final time. Inject anhydrous DMA (5.0 mL) and the aryl bromide (if liquid) via syringe. The mixture will initially appear pale yellow/orange.

  • Catalytic Activation: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100 °C. As the active Pd(0) species forms and enters the catalytic cycle, the solution will darken to a deep red/brown.

  • Monitoring: Stir vigorously for 16 hours. Monitor the consumption of the indole substrate via TLC (Hexanes:EtOAc 4:1, UV visualization at 254 nm).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic layer with water (3 × 15 mL) and brine (15 mL) to remove DMA.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 9:1 Hexanes:EtOAc).

Protocol B: N-Tosyl Deprotection

Objective: Remove the tosyl directing group to yield the biologically active 2-aryl-3-fluoro-1H-indole lead scaffold.

Step-by-Step Methodology:

  • Dissolve the purified 2-aryl-3-fluoro-1-tosyl-1H-indole (0.5 mmol) in a mixture of THF and Methanol (1:1 v/v, 4.0 mL).

  • Add an aqueous solution of Sodium Hydroxide (NaOH, 5.0 M, 1.0 mL).

  • Heat the mixture to 60 °C and stir for 2–4 hours until TLC indicates complete consumption of the starting material.

  • Cool to room temperature, neutralize with 1M HCl, and extract with Dichloromethane (3 × 10 mL).

  • Dry the combined organic layers, concentrate, and purify via recrystallization or flash chromatography to yield the free N-H indole.

Workflow Integration in Drug Discovery

The true value of this methodology lies in its application to High-Throughput Screening (HTS) and Structure-Activity Relationship (SAR) campaigns. By utilizing a common 3-fluoroindole building block, medicinal chemists can rapidly diverge the synthesis at the C2 position using commercially available aryl halides, generating vast libraries of fluorinated scaffolds.

Workflow BB 3-Fluoro-1-tosyl-1H-indole (Building Block) C2_Arylation Pd-Catalyzed C2-H Arylation BB->C2_Arylation Ar-X, Pd(OAc)2 Deprotection N-Tosyl Deprotection (Base/Hydrolysis) C2_Arylation->Deprotection Yields C2-Aryl Intermediate Lead 2-Aryl-3-fluoro-1H-indole (Lead Scaffold) Deprotection->Lead Screening High-Throughput Screening & SAR Analysis Lead->Screening Biological Evaluation

Figure 2: Hit-to-Lead workflow utilizing 3-fluoro-1-tosyl-1H-indole as a divergent building block.

References

  • Fuchibe, K., Fujita, T., & Ichikawa, J. (2022). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters (ACS Publications). Available at:[Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. LibreTexts Platform. Available at:[Link]

  • The Royal Swedish Academy of Sciences. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Advanced Information. Available at:[Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society / PMC - NIH. Available at:[Link]

Method

Application Note: 3-Fluoro-1H-indole 4-methylbenzenesulfonate in Pharmaceutical Drug Discovery

Executive Summary & Mechanistic Rationale The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. However, a persistent challenge in indole-based drug desi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. However, a persistent challenge in indole-based drug design is the high electron density at the C3 position, which acts as a primary site for rapid metabolic oxidation by cytochrome P450 enzymes. This oxidation often leads to the formation of unstable 3-hydroxyindoles, resulting in rapid clearance, dimerization, or toxicity.

To circumvent this, the incorporation of fluorine atoms into organic molecules has emerged as a powerful strategy to enhance pharmacological properties[1]. Fluorination at the C3 position effectively blocks this metabolic liability. The strong carbon-fluorine (C-F) bond resists oxidative cleavage, while the high electronegativity of fluorine withdraws electron density from the indole core, modulating the pKa of the N-H bond and improving passive membrane permeability.

Despite these advantages, isolated 3-fluoro-1H-indole is notoriously unstable as a free base, often undergoing spontaneous dehydrofluorination or polymerization upon storage, which historically limited its use[2]. To solve this handling issue, the compound is synthesized and utilized as a 4-methylbenzenesulfonate (tosylate) salt (CAS: 1858255-05-6)[3]. This salt form provides a highly crystalline, bench-stable material that ensures precise stoichiometric handling, reproducibility, and scalability during high-throughput library synthesis.

Physicochemical Profiling

Understanding the physicochemical differences between the unfluorinated parent, the unstable free base, and the tosylate salt is critical for rational experimental design.

PropertyIndole3-Fluoroindole (Free Base)3-Fluoro-1H-indole Tosylate
Physical State SolidUnstable Oil / AmorphousCrystalline Solid
Metabolic Liability High (C3 Oxidation)Low (C3 Blocked)Low (C3 Blocked)
Bench Stability HighLow (Prone to polymerization)High (Salt stabilization)
N-H pKa (Approx.) 16.2~14.5 (Increased acidity)Protonated (Salt form)
Typical Application General scaffoldIn situ intermediateHigh-throughput library synthesis

Strategic Workflow Visualization

The following diagram illustrates the strategic integration of the tosylate salt into a standard hit-to-lead optimization pipeline.

G A 3-Fluoro-1H-indole Tosylate (Bench-Stable Precursor) B In Situ Free-Basing (Biphasic Partitioning) A->B Mild Base C N-Alkylation / Acylation B->C Electrophile D C2 C-H Functionalization B->D Pd/Ru Catalyst E Lead Optimization (ADME/Tox Screening) C->E D->E F Metabolically Stable Drug Candidate E->F Improved Half-Life

Figure 1: Workflow for integrating 3-fluoro-1H-indole tosylate into drug discovery.

Experimental Protocols

As a Senior Application Scientist, it is critical to emphasize that successful utilization of 3-fluoro-1H-indole 4-methylbenzenesulfonate relies on controlling the microenvironment during the transition from the stable salt to the reactive free base. Direct functionalization of C–H bonds catalyzed by transition metals has been a key emerging strategy[4], but requires strict adherence to the causality outlined below.

Protocol A: Biphasic Free-Basing and N-Alkylation

Objective: To liberate 3-fluoroindole from its tosylate salt without inducing acid/base-catalyzed degradation, followed immediately by N-alkylation to generate a stable library building block.

  • Mechanistic Causality: 3-Fluoroindole is highly reactive. The high electronegativity of fluorine destabilizes the enamine-like system of the indole if left exposed to harsh, unbuffered conditions. We utilize a biphasic system (DCM/aqueous NaHCO₃) so that the moment the free base is generated, it partitions into the organic layer, shielding it from aqueous degradation.

Step-by-Step Methodology:

  • Suspension: Suspend 3-Fluoro-1H-indole 4-methylbenzenesulfonate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Mild Neutralization: Add an equal volume of 10% w/v aqueous NaHCO₃.

    • Validation Check: NaHCO₃ is a mild base, sufficient to neutralize the tosylate counterion (pKa ~ -2.8) without deprotonating the indole N-H (pKa ~ 14.5). Effervescence (CO₂ release) confirms the neutralization of the sulfonic acid.

  • Phase Transfer: Stir vigorously for 15 minutes at room temperature (20-25°C).

  • Extraction: Separate the organic layer. Extract the aqueous layer once with additional DCM. Dry the combined organic layers over anhydrous Na₂SO₄.

  • Thermal Control: Filter and concentrate under reduced pressure at a low temperature (<30°C).

    • Causality: Thermal stress during concentration can induce polymerization of the free 3-fluoroindole. The resulting intermediate should be an off-white to pale yellow residue.

  • Immediate Trapping: Immediately dissolve the crude free base in anhydrous DMF. Add K₂CO₃ (1.5 eq) and the desired alkyl halide (1.2 eq). Stir at room temperature until completion.

    • Self-Validation: Monitor via LC-MS. The disappearance of the parent mass (m/z 135 for 3-fluoroindole) and the appearance of the N-alkylated product confirms successful trapping.

Protocol B: One-Pot Palladium-Catalyzed C2-Arylation

Objective: Direct C2-functionalization bypassing the isolation of the free base entirely.

  • Mechanistic Causality: Isolating the free base can lead to yield losses due to its inherent instability. By using the tosylate salt directly in a cross-coupling reaction, the inorganic base (e.g., Cs₂CO₃) serves a dual purpose: it neutralizes the tosylate salt in situ and subsequently participates in the Pd-catalyzed C-H activation cycle, maintaining the indole in a protected state until the catalyst is ready to engage.

Step-by-Step Methodology:

  • Reagent Charging: In a flame-dried Schlenk tube, charge 3-Fluoro-1H-indole 4-methylbenzenesulfonate (1.0 eq), the desired aryl iodide (1.2 eq), Pd(OAc)₂ (5 mol%), and Cs₂CO₃ (3.0 eq).

    • Causality: Exactly 3.0 equivalents of base are required—one equivalent is consumed to neutralize the tosylate salt, and the remaining two are required for the catalytic turnover.

  • Solvent & Degassing: Add anhydrous DMF (0.2 M) and purge the system with Argon for 10 minutes. Oxygen exclusion is critical to prevent oxidative homocoupling of the aryl iodide.

  • Catalysis: Heat the mixture to 80°C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (3x).

    • Validation Check: The triple brine wash is mandatory to fully partition the DMF into the aqueous layer, preventing streaking during subsequent chromatography.

  • Purification: Dry the organic layer, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

References

  • Dilman, A. D., et al. "Synthesis of 3-Fluoroindoles via Photoredox Catalysis." The Journal of Organic Chemistry, ACS Publications. 2

  • Zhang, L., et al. "Direct Approach to 3-Fluoroindoles and 3,3-Difluoroindolines from 2,2-Difluoro-2-phenylethan-1-amines via C–H/N–H Coupling." Synthesis, Thieme Connect. 4

  • "Catalytic, Dearomative 2,3-Difluorination of Indoles." ChemRxiv. 1

  • "3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-05-6)." ChemSrc. 3

Sources

Application

Preparation of fluorinated indole derivatives via 4-methylbenzenesulfonate intermediates

An In-Depth Guide to the Synthesis of Fluorinated Indole Derivatives Utilizing 4-Methylbenzenesulfonate Intermediates Abstract The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Synthesis of Fluorinated Indole Derivatives Utilizing 4-Methylbenzenesulfonate Intermediates

Abstract

The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2][3] The indole nucleus, a privileged structure in numerous pharmaceuticals, presents unique challenges for selective functionalization due to its high electron density and reactive nature.[4] This application note provides a comprehensive guide for the strategic preparation of fluorinated indoles using N-tosyl (4-methylbenzenesulfonyl) intermediates. This strategy leverages the dual role of the tosyl group as a robust nitrogen-protecting group and a powerful modulator of the indole ring's electronic properties. We will detail the rationale and protocols for the synthesis of N-tosyl indole precursors, their subsequent regioselective electrophilic fluorination, and final deprotection to yield the target compounds. This guide is intended for researchers and scientists in synthetic chemistry and drug development, offering both theoretical insights and actionable experimental protocols.

The Strategic Role of the N-Tosyl Group in Indole Chemistry

The inherent reactivity of the indole nitrogen makes it susceptible to protonation, oxidation, and other undesired side reactions, complicating many synthetic transformations.[5] The introduction of an electron-withdrawing 4-methylbenzenesulfonyl (tosyl) group is a highly effective strategy to mitigate these issues.

Key Functions of the N-Tosyl Group:

  • Nitrogen Protection: The tosyl group effectively shields the indole nitrogen, preventing its participation in unwanted side reactions and enhancing the overall stability of the molecule, even under some acidic conditions where unprotected indoles might decompose.[5]

  • Modulation of Ring Reactivity: As a potent electron-withdrawing group, the N-tosyl moiety deactivates the pyrrole ring towards traditional electrophilic attack. This deactivation, however, is key to controlling subsequent functionalization steps, preventing polymerization or multi-site reactions often seen with highly reactive unprotected indoles.[2][5]

  • Regioselective Direction: The N-tosyl group significantly acidifies the C2-proton of the indole ring. This electronic perturbation facilitates selective deprotonation at the C2 position by strong bases, enabling targeted functionalization with various electrophiles.[5] While our focus here is electrophilic fluorination, which typically occurs at C3, this directing ability is a crucial feature of the N-tosyl group in broader indole synthesis.

The use of an N-tosyl intermediate is therefore not merely a matter of protection but a deliberate strategic choice to control the stability and reactivity of the indole core, paving the way for clean and selective fluorination.

Experimental Design & Protocols

This guide is presented in two primary stages: the synthesis of the N-tosyl indole intermediate and its subsequent electrophilic fluorination.

Part I: Synthesis of N-Tosyl Indole Intermediates

The synthesis of N-tosylindoles is a robust and well-established procedure, typically achieved by reacting the parent indole with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.[5][6]

G cluster_0 Workflow: N-Tosylation of Indole indole Indole Starting Material deprotonation Deprotonation with Base (e.g., NaH) in Anhydrous Solvent (e.g., THF/DMF) indole->deprotonation Step 1 indolide_anion Indolide Anion Intermediate deprotonation->indolide_anion tosylation Addition of p-Toluenesulfonyl Chloride (TsCl) indolide_anion->tosylation Step 2 ntosyl_indole N-Tosyl Indole Product tosylation->ntosyl_indole workup Aqueous Workup & Purification ntosyl_indole->workup Step 3 final_product Purified N-Tosyl Indole Intermediate workup->final_product

Caption: Workflow for the synthesis of N-tosyl indole intermediates.

Detailed Protocol: General Procedure for N-Tosylation of Indoles

This protocol is a representative procedure and may require optimization for specific indole substrates.

Materials:

  • Indole (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl, 1.1–1.2 eq.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the indole starting material (1.0 eq.).

  • Dissolve the indole in a minimal amount of anhydrous THF or DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C.

  • Add p-toluenesulfonyl chloride (1.1 eq.), either as a solid or as a solution in the reaction solvent.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by Thin-Layer Chromatography (TLC). This may take several hours.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-tosyl indole.

ParameterCommon Reagents & ConditionsRationale & Expert Notes
Base Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK), Lithium diisopropylamide (LDA)NaH is a strong, non-nucleophilic base ideal for deprotonating the indole nitrogen. It is used in slight excess to ensure complete reaction.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Anhydrous polar aprotic solvents are required. DMF can often accelerate the reaction due to its higher polarity and boiling point but can be harder to remove.
Temperature 0 °C to Room TemperatureInitial cooling is crucial to control the exothermic deprotonation with NaH. The subsequent tosylation can typically be run at room temperature.
Purification Silica Gel Chromatography, RecrystallizationThe choice of purification depends on the physical properties of the product. Recrystallization is often effective for crystalline solids.
Part II: Electrophilic Fluorination of N-Tosyl Indole Intermediates

With the nitrogen protected and the ring's reactivity attenuated, the N-tosyl indole can undergo more controlled electrophilic substitution. The C3 position remains the most nucleophilic carbon, making it the primary site for electrophilic fluorination.[1]

G cluster_1 Mechanism: Electrophilic Fluorination at C3 ntosyl_indole N-Tosyl Indole attack Nucleophilic Attack from C3 ntosyl_indole->attack selectfluor Electrophilic Fluorinating Agent (e.g., Selectfluor) selectfluor->attack intermediate Cationic Wheland Intermediate attack->intermediate Forms C-F bond deprotonation Deprotonation / Rearomatization intermediate->deprotonation Loses H+ product 3-Fluoro-N-Tosyl Indole deprotonation->product

Caption: Proposed mechanism for electrophilic fluorination of an N-tosyl indole.

Detailed Protocol: C3-Fluorination using Selectfluor

This protocol describes a general procedure for the fluorination of an N-tosyl indole using a common electrophilic fluorinating agent.

Materials:

  • N-Tosyl Indole (1.0 eq.)

  • Selectfluor (1-((chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1–1.5 eq.)

  • Acetonitrile (MeCN), anhydrous

  • Water

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the N-tosyl indole (1.0 eq.) and dissolve it in anhydrous acetonitrile.

  • Add Selectfluor (1.1 eq.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Upon completion, remove the acetonitrile under reduced pressure.

  • Partition the residue between dichloromethane (DCM) and water.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-fluoro-N-tosyl indole.

ParameterCommon Reagents & ConditionsRationale & Expert Notes
Fluorinating Agent Selectfluor, N-Fluorobenzenesulfonimide (NFSI)Selectfluor is a user-friendly, crystalline solid that acts as an electrophilic "F+" source.[1][7] NFSI is another powerful and common alternative.
Solvent Acetonitrile (MeCN), Dichloromethane (DCM)Polar aprotic solvents are typically used to dissolve both the substrate and the fluorinating agent.
Additives Water (in some cases)For certain substrates, the presence of a small amount of water can surprisingly improve yields, though anhydrous conditions are the standard starting point.[1]
Yield & Selectivity Generally Moderate to GoodYields are substrate-dependent. Fluorination occurs selectively at the most electron-rich position, which is typically C3 for N-tosyl indoles.
Part III: Deprotection of the N-Tosyl Group

The final step is the removal of the tosyl group to liberate the fluorinated indole. This is typically achieved under reductive conditions or by strong base-mediated hydrolysis.

Detailed Protocol: Deprotection using Magnesium and Methanol

Materials:

  • 3-Fluoro-N-Tosyl Indole (1.0 eq.)

  • Magnesium turnings (10 eq.)

  • Anhydrous Methanol (MeOH)

  • Ammonium chloride (NH₄Cl), saturated aqueous solution

  • Ethyl acetate (EtOAc)

Procedure:

  • To a round-bottom flask, add the 3-fluoro-N-tosyl indole (1.0 eq.) and magnesium turnings (10 eq.).

  • Add anhydrous methanol and stir the suspension at room temperature or with gentle heating (reflux).

  • Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.

  • Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of Celite® to remove inorganic solids, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to afford the final 3-fluoroindole product.

Conclusion

The use of 4-methylbenzenesulfonate intermediates provides a powerful and strategic platform for the synthesis of fluorinated indole derivatives. By first protecting and deactivating the indole ring via N-tosylation, chemists can achieve controlled and regioselective electrophilic fluorination, a reaction that is often problematic on unprotected indoles. The subsequent removal of the tosyl group is typically straightforward, providing access to valuable fluorinated building blocks for applications in drug discovery and materials science. This methodical approach enhances the predictability and scalability of fluorinated indole synthesis, making it an essential tool for the modern synthetic chemist.

References

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Method

Application Note: 3-Fluoro-1H-indole 4-methylbenzenesulfonate as a Stable Precursor for Bioactive Heterocycles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Introduction: The Fluorine Advantage and the Stability Challenge Fluorine incorpora...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Introduction: The Fluorine Advantage and the Stability Challenge

Fluorine incorporation is a cornerstone of modern medicinal chemistry. Substituting hydrogen with fluorine at strategic positions dramatically improves a molecule's metabolic stability, lipophilicity, and target binding affinity[1]. Within this paradigm, the 3-fluoroindole scaffold has emerged as a highly privileged pharmacophore. The highly electronegative fluorine atom at the C-3 position modulates the pKa of the indole nitrogen and blocks cytochrome P450-mediated oxidative metabolism at this historically vulnerable site.

However, researchers face a significant synthetic hurdle: free 3-fluoro-1H-indole is notoriously unstable . The electronic perturbation caused by the fluorine atom makes the electron-rich indole core highly susceptible to rapid auto-oxidation and polymerization. In practice, 3-fluoroindole decomposes shortly after isolation, requiring stringent, sub-zero storage conditions and severely limiting its utility in scalable drug manufacturing.

To circumvent this bottleneck, 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-05-6) [2] was developed. By formulating the reactive 3-fluoroindole as a tosylate salt, the indole system is protonated and stabilized within a robust crystalline matrix. This bench-stable precursor allows for the controlled, in situ release of 3-fluoroindole, enabling highly efficient downstream functionalization without the yield losses associated with the degradation of the free base.

Mechanistic Rationale for Experimental Design

The utility of the tosylate salt lies in its dual-phase reactivity. In its salt form, the indole nitrogen is sterically and electronically shielded from oxidative dimerization. Upon the introduction of a mild, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in an aprotic solvent, the tosylate counterion is neutralized, instantly liberating the reactive 3-fluoroindole.

Because this neutralization occurs in situ in the presence of an electrophile (such as an acyl chloride, sulfonyl chloride, or alkyl halide), the unstable free base is immediately trapped. This causality dictates our protocol design: base selection and the timing of electrophile addition are critical to outcompete the intrinsic decomposition pathways of the free indole.

Workflow A 3-Fluoro-1H-indole Tosylate Salt (Bench-Stable) B Mild Base (DIPEA) In Situ Neutralization A->B Deprotonation C 3-Fluoro-1H-indole (Reactive Free Base) B->C Rapid Release D Electrophilic Trapping (e.g., Acylation) C->D Immediate Reaction E Bioactive Scaffold (Stable) D->E High Yield

Caption: Workflow for the in situ activation and functionalization of 3-fluoro-1H-indole tosylate.

Applications in Drug Discovery

The 3-fluoroindole core derived from this precursor is instrumental in synthesizing several advanced classes of therapeutics:

  • P2X7 Receptor Antagonists: Indole carboxamide derivatives featuring a 3-fluoro substitution are potent antagonists of the P2X7 receptor, a key ATP-gated ion channel implicated in neuroinflammation and chronic neuropathic pain[3].

  • Antimalarial Agents: N-acetamide indoles targeting the Plasmodium falciparum ATP4 (PfATP4) sodium pump utilize the 3-fluoroindole scaffold to achieve sub-micromolar efficacy against resistant malaria parasites[4].

  • Kinase Inhibitors: Directly fluorinated indoles demonstrate high selectivity and inhibitory activity against FLT3 (active in acute myeloid leukemia) and B-Raf kinases[1].

Mechanism ATP Extracellular ATP (Danger Signal) Receptor P2X7 Receptor (Ion Channel) ATP->Receptor Activates Pore Macropore Formation (Cellular Stress) Receptor->Pore Prolonged Activation Drug 3-Fluoroindole Antagonist (Therapeutic) Drug->Receptor Allosteric Blockade Inflammation IL-1β / IL-18 Release (Neuroinflammation) Pore->Inflammation Cytokine Efflux

Caption: Mechanism of P2X7 receptor antagonism by 3-fluoroindole-derived therapeutics.

Quantitative Data: Precursor Comparison

To highlight the operational advantages of the tosylate salt, Table 1 summarizes the physicochemical properties and stability profiles of various 3-fluoroindole precursors.

Precursor TypeChemical StabilityRecommended StorageSynthetic Utility & Atom Economy
Free Base Low (< 24h at RT)-20 °C, under ArgonPoor. Requires immediate use post-isolation; high risk of polymerization.
N-Boc Protected High (> 1 year)4 °CModerate. Requires an additional deprotection step, reducing overall atom economy.
Tosylate Salt High (> 6 months at RT) RT to 4 °C Excellent. Allows direct in situ use; acts as its own controlled-release mechanism.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include specific in-process controls and visual cues to ensure the causality of the chemical transformations is actively monitored by the researcher.

Protocol 1: In Situ N-Acylation of 3-Fluoro-1H-indole

Objective: Convert the stable tosylate salt into an N-protected 3-fluoroindole building block. Causality: DIPEA is utilized because it is non-nucleophilic and will not compete with the indole nitrogen for the electrophile. Dichloromethane (DCM) is chosen as it solubilizes the resulting free base while keeping the tosylate salt partially insoluble until neutralized, providing a controlled release mechanism.

Step-by-Step Methodology:

  • Preparation: Suspend 3-Fluoro-1H-indole 4-methylbenzenesulfonate (1.0 equiv, 10 mmol) in anhydrous DCM (0.2 M) under an argon atmosphere at 0 °C. Rationale: Argon and low temperature suppress any oxidative degradation of the transient free base.

  • Electrophile Addition: Add the desired acyl chloride (1.2 equiv) directly to the suspension.

  • Controlled Activation: Dropwise add DIPEA (2.5 equiv) over 10 minutes.

    • Visual Cue: The opaque suspension will gradually clear into a homogenous, pale-yellow solution as the tosylate salt is neutralized and the indole is acylated.

  • In-Process Validation: After 2 hours, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: The reaction is complete when the free 3-fluoroindole mass (m/z 136 [M+H]+) is absent, and the product mass dominates. If free indole persists, add an additional 0.2 equiv of acyl chloride.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer with DCM (2 x 20 mL), dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc). Expected yield: 85–92%.

Protocol 2: C-5 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl substituents at the C-5 position of an N-protected 5-bromo-3-fluoroindole to build PfATP4 or FLT3 targeting scaffolds[1][4]. Causality: The N-protecting group (installed in Protocol 1) prevents the indole nitrogen from coordinating with the Palladium catalyst, which would otherwise lead to catalyst poisoning and low turnover numbers.

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, combine N-protected 5-bromo-3-fluoroindole (1.0 equiv), the desired arylboronic acid (1.5 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K2CO3 (3:1 v/v).

    • Rationale: Water is essential for the activation of the boronic acid to the reactive boronate species, while Dioxane solubilizes the organic precursors.

  • Reaction: Seal the vial, purge with argon, and heat at 90 °C for 4 hours.

  • In-Process Validation: Perform TLC (Hexanes/EtOAc 4:1).

    • Self-Validation: The starting material spot (UV active, Rf ~0.6) should completely disappear, replaced by a lower Rf, highly fluorescent product spot under 254 nm UV light.

  • Isolation: Filter the mixture through a pad of Celite to remove Pd black. Partition the filtrate between EtOAc and brine. Dry the organic layer over MgSO4 and concentrate. Expected yield: 75–85%.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems Source: PMC (nih.gov) URL:[Link]

  • US9556117B2 - Indole carboxamide derivatives as P2X7 receptor antagonists Source: Google Patents URL
  • Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 Source: PMC (nih.gov) URL:[Link]

  • Indoles and Indolines – Palladium-Catalyzed Synthesis and Functionalizations by Aromatization and Dearomatization Source: Scholaris URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 3-Fluoro-1H-indole 4-methylbenzenesulfonate synthesis

Technical Support Center: Fluorinated Indole Synthesis Troubleshooting Guide & FAQs for Improving Reaction Yield in 3-Fluoro-1-tosyl-1H-indole Synthesis Welcome to the Technical Support Center. Synthesizing 3-fluoroindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Fluorinated Indole Synthesis Troubleshooting Guide & FAQs for Improving Reaction Yield in 3-Fluoro-1-tosyl-1H-indole Synthesis

Welcome to the Technical Support Center. Synthesizing 3-fluoroindoles via electrophilic fluorination is notoriously challenging due to the high reactivity of the pyrrole ring, which often leads to poor regioselectivity, over-fluorination, and oxidative degradation[1]. This guide provides mechanistic insights, quantitative data, and field-proven protocols to help you optimize the synthesis of 3-Fluoro-1-tosyl-1H-indole (frequently cataloged under the misnomer 3-Fluoro-1H-indole 4-methylbenzenesulfonate).

Mechanistic Workflow & Failure Pathways

Understanding the causality behind side reactions is the first step to improving your yield. The diagram below illustrates the critical pathways in the electrophilic fluorination of indoles.

G Indole 1H-Indole (Highly Reactive) TosylIndole 1-Tosyl-1H-indole (Stable Precursor) Indole->TosylIndole TsCl, Base (Protection) Side2 Polymerization & Decomposition Indole->Side2 Selectfluor (Unprotected) Target 3-Fluoro-1-tosyl-1H-indole (Target Product) TosylIndole->Target Selectfluor / NFSI Anhydrous MeCN Side1 3,3-Difluoroindolin-2-ol (Over-fluorination) TosylIndole->Side1 Selectfluor + H2O (Moisture present)

Mechanistic workflow of 3-Fluoro-1-tosyl-1H-indole synthesis highlighting failure pathways.

Quantitative Yield Analysis

The choice of precursor, fluorinating agent, and solvent strictly dictates the reaction outcome. Below is a comparative summary of literature-reported conditions for indole fluorination:

Starting MaterialFluorinating AgentSolvent SystemMajor ProductYield (%)Ref.
1-Tosyl-3-(trimethylstannyl)-1H-indoleSelectfluor (1.0 eq)Anhydrous MeCN3-Fluoro-1-tosyl-1H-indole 21%[2]
N-Protected IndoleSelectfluor (3.0 eq)MeCN / H2O (1:1)3-Fluorooxindole71%[3]
N-AlkylindoleNFSI (3.0 eq) + TBHPMeCN, 90 °C3,3-Difluoro-2-oxindole62%[4]
2-AlkynylanilineSelectfluor + Au CatalystAnhydrous MeCN3-Fluoroindole derivatives>70%[1]

Troubleshooting FAQs

Q: Why is my product cataloged as "3-Fluoro-1H-indole 4-methylbenzenesulfonate" when the structure is clearly a tosylamide? A: This is a common nomenclature artifact generated by automated chemical drawing software. Because 1H-indole is an extremely weak base, it does not form stable sulfonate salts at the nitrogen atom. The actual chemical entity you are synthesizing is 3-fluoro-1-(4-methylbenzenesulfonyl)-1H-indole (commonly referred to as 3-fluoro-1-tosyl-1H-indole). The tosyl group acts as an electron-withdrawing protecting group, which is strictly required to stabilize the highly reactive 3-fluoroindole core against oxidative degradation.

Q: I am attempting direct fluorination of 1-tosylindole with Selectfluor, but my yields are stuck below 25%. How can I improve this? A: Direct electrophilic fluorination of 1-tosylindole often suffers from poor conversion and competing side reactions. In literature, reacting the metalated intermediate 1-tosyl-3-(trimethylstannyl)-1H-indole with Selectfluor in anhydrous MeCN yields only about 21% of the desired product[2]. To drastically improve yields, consider utilizing a transition-metal-catalyzed approach (e.g., gold-catalyzed cyclization of 2-alkynylanilines followed by a Selectfluor quench), which can bypass the stannyl intermediate and push yields above 70%[1].

Q: My LC-MS shows a major byproduct with a mass corresponding to +2 Fluorines and +1 Oxygen. What went wrong? A: You are observing the formation of 3,3-difluoroindolin-2-ol or a related 3-fluorooxindole[3][5]. This occurs when trace water is present in your reaction mixture. During electrophilic fluorination, Selectfluor generates a highly reactive 3-fluoroindolenine intermediate. If moisture is present, water acts as a nucleophile, attacking the C2 position. This is followed by a rapid second fluorination event at C3[3]. Solution: Ensure your acetonitrile is rigorously anhydrous (stored over activated 3Å molecular sieves) and conduct the reaction under a strict inert atmosphere (N2 or Argon)[2].

Q: Can I skip the tosylation step and directly fluorinate 1H-indole to save time? A: No. Direct fluorination of unprotected pyrrole or indole rings using strong electrophilic sources typically leads to rapid oxidative dimerization and complex tar mixtures[1]. The electron-rich nature of the unprotected pyrrole ring makes it overly reactive. The N-tosyl group dampens this reactivity via electron withdrawal, allowing for controlled, regioselective electrophilic aromatic substitution at the C3 position.

Optimized Step-by-Step Protocol

To maximize yield and ensure reproducibility, follow this self-validating, two-phase protocol.

Phase 1: N-Tosylation of 1H-Indole

Objective: Dampen the reactivity of the pyrrole ring to prevent polymerization.

  • Preparation: Dissolve 1H-indole (1.0 equiv) in toluene (1.0 M concentration)[6].

  • Catalysis: Add a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, 0.1 equiv), followed by 50% aqueous NaOH[6].

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) while maintaining the reaction at 0 °C to prevent exothermic degradation.

  • Isolation: Stir at room temperature for 2 hours. Extract the mixture with EtOAc, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo[6].

Phase 2: Electrophilic Fluorination (Strictly Anhydrous)

Objective: Regioselective C3-fluorination while preventing nucleophilic water attack.

  • Preparation: Dissolve the purified 1-tosyl-1H-indole (or its 3-stannyl derivative) in rigorously anhydrous acetonitrile (MeCN) under a continuous nitrogen atmosphere[2].

  • Fluorination: Add Selectfluor (1.1 equiv) or N-Fluorobenzenesulfonimide (NFSI) (1.1 equiv) in one portion at room temperature[2][4].

  • Self-Validation Check: Before quenching the reaction (approx. 3 hours in), take a 50 µL aliquot and analyze it via 19F NMR. A successful monofluorination at the C3 position will present a distinct singlet in the -147 to -148 ppm range[7]. If you observe multiple signals or shifts further downfield, gem-difluorination has likely occurred due to moisture ingress.

  • Completion: Stir for a total of 12 hours. A white precipitate (the Selectfluor byproduct) will form[2].

  • Purification: Filter the mixture to remove the precipitate, concentrate the filtrate, and purify via silica gel flash chromatography (using a cyclohexane/Et2O gradient) to isolate the target compound[2].

References

  • A Straightforward Approach to Fluorinated Pyrimido[1,2-b]indazole Derivatives - ACS Publications URL:[Link]

  • Product Class 1: Fluoroarenes (Science of Synthesis) - Thieme Connect URL:[Link]

  • An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent - ACS Publications URL: [Link]

  • SYNTHETIC METHODS FOR RING-FLUORINATED PYRROLE DERIVATIVES - CLOCKSS / Heterocycles URL:[Link]

  • First Total Synthesis of Reassigned Echinosulfonic Acid D - ACS Publications URL:[Link]

  • Direct Conversion of Indoles to 3,3-Difluoro-2-oxindoles via Electrophilic Fluorination - ACS Publications URL:[Link]

  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor - ACS Publications URL:[Link]

Sources

Optimization

Troubleshooting degradation of 3-Fluoro-1H-indole 4-methylbenzenesulfonate during long-term storage

Technical Support Center: Troubleshooting Degradation of 3-Fluoro-1H-indole 4-methylbenzenesulfonate During Long-Term Storage Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consu...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Degradation of 3-Fluoro-1H-indole 4-methylbenzenesulfonate During Long-Term Storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues linked to the degradation of functionalized indoles. 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-05-6) is a highly valuable synthetic building block, but it is notoriously sensitive. The combination of an electron-rich pyrrole ring, a highly reactive C2 position, and the presence of a strong stoichiometric acid (p-toluenesulfonic acid, TsOH) creates a perfect storm for spontaneous degradation if storage protocols are breached.

This guide elucidates the causality behind these degradation pathways and provides self-validating protocols to ensure your experimental integrity.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why did my white/pale-yellow 3-Fluoro-1H-indole tosylate powder turn green/brown after a few months of storage? A1: This discoloration is the classic hallmark of acid-catalyzed dimerization and subsequent polymerization[1]. In the presence of the tosylate counterion, the indole ring can become protonated at the C3 position, forming a highly electrophilic indoleninium intermediate. Because the C3 position is blocked by a fluorine atom, this intermediate undergoes rapid nucleophilic attack by the highly reactive C2 position of an adjacent, unprotonated 3-fluoroindole molecule[2]. As these dimeric and oligomeric species accumulate, their extended conjugated systems absorb visible light, manifesting as deep green or brown discoloration.

Q2: How does moisture accelerate the degradation of this specific tosylate salt? A2: Tosylate salts are inherently hygroscopic. When exposed to atmospheric moisture, water molecules mobilize the protons (H+) from the 4-methylbenzenesulfonic acid. In a strictly anhydrous solid state, proton transfer is kinetically restricted. However, moisture acts as a solvent micro-environment, drastically lowering the activation energy for the protonation of the indole core, thereby accelerating the dimerization cascade[1]. Furthermore, moisture combined with ambient oxygen facilitates the auto-oxidation of the electron-rich indole nucleus into oxindole derivatives.

Q3: I suspect my batch has degraded. What analytical techniques should I use to detect dimers and oxidized impurities? A3: We recommend a tri-modal approach: HPLC-UV, LC-MS, and 19F NMR.

  • HPLC-UV (254 nm) will reveal broad, late-eluting peaks characteristic of lipophilic dimers.

  • LC-MS (ESI+) will show the intact free base at m/z 136[M+H]+, while dimers often appear at m/z 271 [2M+H]+ or exhibit mass shifts corresponding to the loss of HF.

  • 19F NMR is the most definitive self-validating tool. Intact 3-fluoroindole presents a sharp singlet (typically around -165 ppm). Degradation broadens this peak or introduces new signals around -150 ppm due to oxidation or dehydrofluorination[3].

Part 2: Quantitative Data Summaries

Table 1: Quantitative Degradation Profile of 3-Fluoro-1H-indole Tosylate

Storage Condition Timeframe Purity (HPLC-UV) Primary Degradation Mechanism
2–8 °C, Argon, Dark 12 months > 98.5% None (Stable baseline)
25 °C, Ambient Air 3 months < 85.0% Auto-oxidation (Oxindoles)

| 25 °C, High Humidity | 1 month | < 70.0% | Acid-catalyzed dimerization |

Table 2: Analytical Signatures for Quality Control

Analyte / Degradant LC-MS (ESI+) m/z ^19^F NMR (ppm) ^1^H NMR (ppm)
Intact 3-Fluoroindole 136[M+H]^+^ ~ -165.0 (s) 7.0–7.6 (m, Ar-H), 6.9 (d, C2-H)
Dimeric Impurity 271 [2M+H]^+^ Broad / Missing Complete loss of C2-H signal

| Oxindole Derivative | 152 [M+O+H]^+^ | ~ -150.0 (m) | Appearance of broad NH, shift in Ar-H |

Part 3: Experimental Protocols for Quality Control & Recovery

Protocol A: Anhydrous Aliquoting & Inert Storage Workflow

To prevent degradation, the reagent must be isolated from moisture, oxygen, and UV light.

  • Preparation: Transfer the bulk reagent bottle into a glovebox purged with high-purity Argon (O2 < 5 ppm, H2O < 1 ppm).

  • Aliquoting: Dispense the 3-Fluoro-1H-indole 4-methylbenzenesulfonate into amber glass vials to shield the compound from UV-induced radical formation.

  • Desiccation: Add a small, sealed packet of activated molecular sieves (3Å) to the secondary containment chamber (do not mix directly with the powder).

  • Sealing: Seal vials with PTFE-lined caps and wrap the exterior junction tightly with Parafilm.

  • Storage: Transfer the sealed vials to a dedicated 2–8 °C refrigerator.

    • Critical Self-Validation Step: Always allow vials to warm to room temperature in a desiccator for 30 minutes before opening. Opening cold vials causes immediate atmospheric condensation, introducing the moisture that triggers the acid-catalyzed cascade.

Protocol B: Free-Basing Recovery of Degraded Tosylate Salt

If a batch has suffered minor dimerization, you cannot reverse the covalent dimers, but you can rescue the remaining intact indole by removing the TsOH acid, thereby halting the cascade.

  • Dissolution: Dissolve 1.0 g of the degraded tosylate salt in 20 mL of ethyl acetate (EtOAc). The solution will likely appear green/brown due to the presence of dimers.

  • Neutralization: Wash the organic layer with 20 mL of saturated aqueous NaHCO3.

    • Self-Validation Step: The aqueous layer must test at pH ~8 using indicator paper to confirm the complete neutralization and removal of the p-toluenesulfonic acid.

  • Extraction: Separate the layers. Wash the organic phase with 10 mL of brine, then dry over anhydrous Na2SO4.

  • Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure. Keep the water bath < 30 °C to prevent thermal degradation of the free base.

  • Chromatographic Rescue: Load the crude residue onto a short silica gel column. Elute with Hexanes/EtOAc (9:1).

    • Self-Validation Step: The intact 3-fluoroindole free base will elute rapidly (Rf ~ 0.4), leaving the highly polar, colored dimeric and oxidized impurities immobilized on the baseline.

Part 4: Mechanistic Visualization

DegradationMechanisms A 3-Fluoro-1H-indole Tosylate Salt B Atmospheric Moisture & Oxygen A->B Improper Storage (Seal Failure) C Protonated Indoleninium Intermediate A->C Acid Catalysis (TsOH + H2O) B->C H+ Mobilization D Oxindole Derivatives (Oxidation Products) B->D Auto-oxidation (O2 exposure) E Nucleophilic Attack at C2 Position C->E Bimolecular Reaction F Colored Dimeric & Polymeric Impurities E->F Polymerization Cascade

Fig 1. Mechanistic pathway of acid-catalyzed dimerization and oxidation in 3-Fluoroindole Tosylate.

Part 5: References

  • ACS Publications (Organic Process Research & Development): Process Development and Synthesis of Birinapant: Large Scale Preparation and Acid-Mediated Dimerization of the Key Indole Intermediate.[2][Link]

  • ACS Publications (The Journal of Organic Chemistry): Synthesis of 3-Fluoroindoles via Photoredox Catalysis.[3][Link]

Sources

Troubleshooting

Optimizing catalyst loading for 3-Fluoro-1H-indole 4-methylbenzenesulfonate coupling reactions

An in-depth guide to optimizing catalyst loading for the coupling of 3-Fluoro-1H-indole with aryl tosylates, presented in a question-and-answer format for researchers, scientists, and drug development professionals. Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to optimizing catalyst loading for the coupling of 3-Fluoro-1H-indole with aryl tosylates, presented in a question-and-answer format for researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Indole-Tosylate Coupling

The palladium-catalyzed cross-coupling of 3-Fluoro-1H-indole with an aryl tosylate, such as 4-methylbenzenesulfonate, presents a unique set of challenges that directly impact the required catalyst loading. Unlike more conventional couplings with aryl bromides or iodides, this transformation involves an electron-rich heterocyclic nucleophile and a less reactive electrophilic partner (an aryl tosylate). The acidic N-H of the indole can complicate the reaction by interacting with the base[1], while the tosylate's reluctance to undergo oxidative addition often necessitates more forcing conditions or highly active catalysts.[2][3]

Consequently, achieving high yields and minimizing side reactions is critically dependent on fine-tuning the catalytic system. High catalyst loading can be a costly solution that complicates product purification by increasing residual palladium levels, a major concern in pharmaceutical development.[4] Conversely, insufficient catalyst loading leads to stalled or incomplete reactions. This guide provides a structured approach to troubleshooting common issues and systematically optimizing catalyst loading for this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for an indole-tosylate Suzuki-Miyaura coupling?

A1: For challenging couplings involving less reactive electrophiles like aryl tosylates, a higher initial catalyst loading is often prudent. A typical starting point would be in the range of 1-5 mol% of the palladium precatalyst.[5][6] If the reaction proceeds cleanly, the loading can be systematically lowered in subsequent optimization experiments. For industrial applications, a key goal is to reduce loading to well below 0.1 mol%.[4][7]

Q2: Why does this reaction often require higher catalyst loading than couplings with aryl bromides?

A2: The primary reason lies in the rate-limiting oxidative addition step of the catalytic cycle.[8][9] Aryl tosylates are generally less reactive than aryl bromides or iodides.[2] A higher concentration of the active Pd(0) catalyst is often necessary to achieve a sufficient reaction rate. Furthermore, the conditions required (e.g., higher temperatures) can lead to faster catalyst decomposition, necessitating a higher initial loading to maintain a sufficient concentration of active catalyst throughout the reaction.[10][11]

Q3: Can N-protection of the 3-Fluoro-1H-indole help reduce catalyst loading?

A3: Yes, protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or tosyl can be beneficial.[1] The unprotected indole N-H is acidic and can be deprotonated by the strong bases used in the coupling. This can alter the electronic properties of the indole ring and potentially lead to catalyst inhibition or undesired side reactions.[1] By protecting the nitrogen, you can often achieve more consistent results, which may allow for a reduction in catalyst loading.[12]

Q4: What are the most critical factors to consider besides the catalyst itself?

A4: The choice of ligand, base, and solvent are equally critical and are intricately linked to the performance of the catalyst.[10][13]

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbenes (NHCs) are essential for activating aryl tosylates.[14][15]

  • Base: Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are commonly used. The base's purity, particle size, and water content can significantly impact the reaction.[16]

  • Solvent: Anhydrous, degassed aprotic polar solvents like 1,4-dioxane, toluene, or DMF are typical choices.[11] The solvent must solubilize all components and remain stable at the required reaction temperature.

Troubleshooting Guide: Diagnosing and Solving Common Issues

This section addresses specific experimental problems in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Low to No Conversion of Starting Materials

Q: My reaction shows very little or no product formation, and I recover most of my starting materials. What are the likely causes and how can I fix it?

A: This is a common issue that typically points to a problem with catalyst activation or overall reaction conditions.

Potential Cause 1: Inactive Palladium Catalyst The active catalyst in the cycle is a Pd(0) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[9][17] If this reduction is inefficient, the catalytic cycle never begins.

  • Solution:

    • Switch to a Precatalyst: Use a modern, well-defined Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle). These are designed for reliable and rapid generation of the active Pd(0) species upon exposure to base.[9]

    • Ensure Reagent Quality: The Pd precatalyst or ligand may have degraded. Use fresh, high-purity reagents stored under an inert atmosphere. Phosphine ligands are particularly susceptible to oxidation.[11]

    • Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst.[11] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed using methods like freeze-pump-thaw or by sparging with inert gas for 15-30 minutes.[11][13]

Potential Cause 2: Sub-optimal Reaction Conditions The energy barrier for the oxidative addition of an aryl tosylate is high, and your conditions may not be sufficient to overcome it.

  • Solution:

    • Increase Temperature: Many couplings with tosylates require elevated temperatures (e.g., 80-120 °C).[13][15] Cautiously increase the reaction temperature in increments of 10-20 °C. Be aware that excessively high temperatures can accelerate catalyst decomposition.[10]

    • Screen Ligands: The ligand is crucial. If a less bulky ligand (e.g., PPh₃) is being used, it is likely insufficient. Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr).[14][15][18]

    • Check Base and Solvent: Ensure the base is strong enough and the solvent is appropriate. For example, using K₃PO₄ in anhydrous dioxane is a robust combination. Some protocols may benefit from the addition of a small amount of water, which can aid in dissolving the base and facilitating transmetalation.[16]

Problem 2: Reaction Stalls and/or Palladium Black is Observed

Q: The reaction starts but then stops, and I see a black precipitate forming in the flask. What is happening?

A: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of palladium metal.[10] This is a primary pathway for catalyst deactivation.

Potential Cause 1: Ligand Dissociation The most common cause of Pd(0) aggregation is the loss of the stabilizing ligand from the metal center.[10] This is often exacerbated by high temperatures.

  • Solution:

    • Increase Ligand-to-Palladium Ratio: While a 1:1 or 2:1 ligand-to-Pd ratio is a common starting point for precatalysts, increasing the ratio (e.g., to 4:1) can help suppress ligand dissociation by shifting the equilibrium to favor the stabilized complex.[10][11] However, a large excess can sometimes inhibit the reaction.

    • Use a More Stable Ligand: Some ligands form more robust complexes with palladium. Consider screening different classes of ligands, such as bidentate phosphines (e.g., Xantphos) or robust NHCs, which can offer greater stability.[3]

    • Lower the Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate to minimize thermal decomposition.[10]

Potential Cause 2: Insufficiently Inert Atmosphere Trace oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst.

  • Solution:

    • Improve Degassing Technique: Re-evaluate your procedure for creating an inert atmosphere. Use several freeze-pump-thaw cycles for the most rigorous oxygen removal, especially for very sensitive reactions.[11] Ensure all reagents are added under a positive pressure of inert gas.

Problem 3: Significant Formation of Side Products

Q: My desired product yield is low, but I'm seeing other major spots on my TLC/LC-MS. What are these and how do I prevent them?

A: Side reactions compete with your desired coupling, and identifying them is key to suppression.

Potential Cause 1: Homocoupling of the Aryl Tosylate You may observe the formation of a biaryl product derived from the coupling of two molecules of your 4-methylbenzenesulfonate partner.

  • Solution:

    • Ensure Anaerobic Conditions: Homocoupling is often promoted by the presence of oxygen. Rigorous degassing is critical.[11]

    • Modify Reaction Parameters: Sometimes, homocoupling is favored at very high temperatures or with highly active (or unstable) catalyst systems. Try lowering the temperature or screening different ligands that may favor the cross-coupling pathway.

Potential Cause 2: Decomposition of the Indole Starting Material The indole ring system can be sensitive to the harsh, basic conditions of the coupling reaction, leading to decomposition.

  • Solution:

    • Protect the Indole Nitrogen: As mentioned in the FAQs, protecting the N-H with a group like Boc can prevent base-mediated side reactions and improve the stability of the substrate.[1]

    • Screen Weaker Bases: While strong bases are often needed, it is worth screening slightly milder conditions if substrate decomposition is suspected. For example, compare Cs₂CO₃ with K₃PO₄.

Data Presentation: Starting Conditions for Optimization

The following table provides a set of typical starting parameters for screening the coupling of 3-Fluoro-1H-indole with an aryl tosylate. This serves as a robust baseline for further optimization.

ParameterRecommended Starting RangeRationale & Key Considerations
Pd Precatalyst G3/G4 Buchwald Precatalysts, [Pd₂(dba)₃]Precatalysts offer reliable activation.[11] Pd₂(dba)₃ is a common Pd(0) source but can vary in quality.
Catalyst Loading 1.0 - 2.5 mol%A good starting point for a challenging tosylate coupling. Aim to reduce this after achieving initial success.[4]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich monophosphine ligands are required to facilitate oxidative addition of the tosylate.[14]
Ligand:Pd Ratio 2:1 to 4:1An excess of ligand can help stabilize the active catalyst and prevent decomposition into palladium black.[10]
Base K₃PO₄, Cs₂CO₃Strong, non-nucleophilic bases are essential for the transmetalation step.[10][19]
Base Equivalents 2.0 - 3.0 eqAn excess of base is required to drive the reaction to completion.
Solvent 1,4-Dioxane, TolueneAnhydrous, degassed aprotic solvents are standard. Ensure they are high purity.[11]
Temperature 100 - 110 °CElevated temperatures are generally necessary to promote the oxidative addition of the aryl tosylate.[13][15]
Concentration 0.1 - 0.5 MReaction concentration can influence rates and catalyst stability.

Experimental Protocols & Visualizations

Protocol: Screening Experiment for Catalyst Loading Optimization

This protocol outlines a parallel experiment to quickly identify promising conditions.

  • Preparation: In an inert atmosphere glovebox, prepare stock solutions of your 3-Fluoro-1H-indole, the aryl tosylate, the chosen palladium precatalyst, and the ligand in the selected anhydrous, degassed solvent (e.g., 1,4-dioxane).

  • Reaction Setup:

    • To an array of reaction vials equipped with stir bars, add the required amount of base (e.g., K₃PO₄).

    • Under an inert atmosphere, add the stock solution containing the indole (1.0 eq) and the aryl tosylate (1.2 eq).[11]

    • Add the palladium precatalyst solution to achieve the desired mol% (e.g., Vial 1: 2.0 mol%, Vial 2: 1.5 mol%, Vial 3: 1.0 mol%, Vial 4: 0.5 mol%).

    • Add the ligand solution to maintain a constant Ligand:Pd ratio (e.g., 2.5:1).[11]

    • Seal the vials tightly.

  • Execution: Place all vials in a pre-heated heating block and stir vigorously at the desired temperature (e.g., 100 °C) for a set time (e.g., 12 hours).[11]

  • Analysis: After cooling, take a small, measured aliquot from each reaction mixture. Dilute with a suitable solvent (e.g., ethyl acetate), and add an internal standard. Analyze by LC-MS or GC-MS to determine the conversion and yield for each condition, allowing for direct comparison.

Diagrams

Suzuki_Miyaura_Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar'-X (Tosylate) Deactivation Deactivation (Palladium Black) Pd0->Deactivation High Temp, O₂, Low [L] PdII_Aryl L-Pd(II)-Ar(Indole) X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar-B(OR)₂ (Indole) + Base PdII_Both L-Pd(II)-Ar(Indole) Ar'(Tosylate Partner) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration Product Product Ar-Ar' RedElim->Product

Caption: The Suzuki-Miyaura catalytic cycle, highlighting key stages where issues can arise.

Troubleshooting_Flowchart start Low or No Conversion? q_black Palladium Black Observed? start->q_black Check Reaction Flask sol_ligand Increase Ligand:Pd Ratio (e.g., 2:1 -> 4:1) Use More Stable Ligand (NHC) Lower Temperature q_black->sol_ligand Yes q_reagents Reagents & Conditions OK? q_black->q_reagents No sol_inert Improve Inert Atmosphere (Rigorous Degassing) sol_ligand->sol_inert sol_temp Increase Temperature (e.g., 100°C -> 110°C) q_reagents->sol_temp No, Conditions too mild sol_screen Screen Ligands / Bases (e.g., XPhos, K₃PO₄) sol_temp->sol_screen sol_protect Consider N-Protection of Indole (Boc) sol_screen->sol_protect

Caption: A decision-making flowchart for troubleshooting low-conversion coupling reactions.

References

  • Shi, D., & Yu, J. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(8), 69. Available from: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Organic letters, 9(10), 1987–1990. Available from: [Link]

  • Stokes, B. J., Opra, S. M., & Sigman, M. S. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society, 134(28), 11408–11411. Available from: [Link]

  • Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry, 21(21), 7795–7804. Available from: [Link]

  • Martin, R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(12), 4685–4696. Available from: [Link]

  • Cr-Es-C, A., & C, J. (2008). Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry, 73(23), 9464–9467. Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Suzuki-Miyaura. Available from: [Link]

  • Pérez-Temprano, M. H., & Schoenebeck, F. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis, 8(4), 3421–3433. Available from: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. Journal of the American Chemical Society, 132(44), 15914–15917. Available from: [Link]

  • Wielechowski, R. M., & Snapper, M. L. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 4003–4007. Available from: [Link]

  • Gallou, F., & Handa, S. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available from: [Link]

  • COSyS. (2026). Palladium Cross-Coupling. Available from: [Link]

  • Taylor, L. J., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 282. Available from: [Link]

  • Ohashi, M., & Ogoshi, S. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14216–14240. Available from: [Link]

  • Request PDF. (n.d.). Palladium-catalyzed coupling of vinyl tosylates with arylsulfinate salts. Available from: [Link]

  • Firsan, B., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering, 7. Available from: [Link]

  • Bellina, F., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(19), 6423–6433. Available from: [Link]

  • Castarlenas, R., et al. (2018). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions, 47(1), 173–181. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. Available from: [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available from: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available from: [Link]

  • Gudmundsson, A., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2999–3008. Available from: [Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Available from: [Link]

  • Wang, T., et al. (2014). Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. Chemical Communications, 50(86), 13083–13085. Available from: [Link]

  • Kairav Chemofarbe Industries Ltd. (2025). Challenges In Suzuki Coupling Reaction. Available from: [Link]

  • Moyer, T. J. (2025). Optimization of a Greener Suzuki Cross-Coupling Reaction on Unprotected Indoles. Ursinus Digital Commons. Available from: [Link]

  • Bédard, A.-C., et al. (2017). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 2(3), 369–375. Available from: [Link]

  • Wilhelm, R., & Widdowson, D. A. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, 3808–3814. Available from: [Link]

  • Li, Y., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2901. Available from: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 3-Fluoro-1H-indole 4-methylbenzenesulfonate Workflows

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity, 3-Fluoro-1H-indole 4-methylbenzenesulfonate (commonly referre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on fluorinated heterocycles to improve metabolic stability and lipophilicity, 3-Fluoro-1H-indole 4-methylbenzenesulfonate (commonly referred to as 1-Tosyl-3-fluoroindole ) has emerged as a critical building block.

However, working with this substrate presents unique chemical challenges. The electron-withdrawing nature of the fluorine atom at the C3 position, combined with the lability of the N-tosyl protecting group, often leads to unwanted side products such as defluorination, ring-opening, or poor regioselectivity during functionalization. This guide provides field-proven, mechanistically grounded solutions to minimize these side reactions.

Part 1: Frequently Asked Questions (Troubleshooting Guides)

Q1: During N-detosylation using standard basic conditions (NaOH/MeOH), I am observing a significant amount of an N-alkylated side product. How do I prevent this? Causality: This is a classic solvent-participation error. When you use alcoholic solvents (like methanol or ethanol) with strong bases to cleave the tosyl group, the displaced sulfonyl moiety reacts with the solvent to form alkyl p-toluenesulfonates (e.g., methyl tosylate). Because the newly deprotected 3-fluoroindole is a competent nucleophile, it immediately reacts with the methyl tosylate in situ, generating an N-methyl-3-fluoroindole side product[1]. Solution: Transition to a non-alcoholic solvent system. We recommend using a Phase-Transfer Catalysis (PTC) approach with KOH in a THF/Water mixture, utilizing Cetyltrimethylammonium bromide (CTAB) as the catalyst. This completely eliminates the formation of electrophilic alkyl tosylates[1].

Q2: My 3-fluoroindole core is degrading (losing the fluorine atom or ring-opening) during deprotection. Why is the C-F bond failing? Causality: 3-Fluoroindoles are highly sensitive to harsh nucleophilic conditions. Strong bases at elevated temperatures can trigger a β -fluoride elimination pathway or nucleophilic attack at the C2 position, leading to dearomatization and subsequent ring-opening[2]. Solution: You must lower the activation energy of the deprotection step to avoid crossing the degradation threshold. Switch to Cesium Carbonate (Cs₂CO₃) in a THF/MeOH mixture at room temperature. The large ionic radius of the cesium cation provides a "soft" basicity that cleanly cleaves the N-S bond without attacking the fluorinated heterocyclic core[3].

Q3: I am attempting an electrophilic aromatic substitution on the indole ring, but I am getting a complex mixture of C2, C4, and C6 isomers. How can I force regioselectivity? Causality: The N-tosyl group is a deactivating, meta-directing group (directing to C4/C6), while the C3-fluorine atom donates electron density via resonance but withdraws inductively. This conflicting electronic environment destroys inherent regiocontrol during direct electrophilic substitution. Solution: Bypass direct electrophilic aromatic substitution entirely. Instead, leverage the N-tosyl group as a Directed Metalation Group (DMG). By treating the substrate with n-butyllithium at -78 °C, you can achieve precise directed ortho-lithiation at the C2 position. The lithium intermediate is stabilized by the oxygen atoms of the tosyl group, ensuring that the subsequent electrophile addition occurs exclusively at C2.

Part 2: Quantitative Data & Benchmarking

The following table summarizes the causal relationship between detosylation conditions and the distribution of side products.

Deprotection ReagentSolvent SystemTempYield (Target)Primary Side ProductRecommendation
NaOH (5.0 eq)Methanol65 °C< 40%N-Methyl-3-fluoroindole (~30%)Not Recommended. Generates toxic methyl tosylate[1].
TBAF (3.0 eq)THF65 °C85%Trace defluorinationAcceptable. Good for small scale, but reagent is expensive.
Cs₂CO₃ (3.0 eq)THF / MeOH (2:1)25 °C92%None detectedHighly Recommended. Mildest conditions for sensitive cores[3].
KOH (5.0 eq) + CTABTHF / H₂O (3:1)65 °C96%None detectedBest for Scale-up. Green, eliminates N-alkylation entirely[1].

Part 3: Standard Operating Procedures (SOPs)

Protocol A: Phase-Transfer Catalyzed N-Detosylation

Objective: Remove the N-tosyl group without generating N-alkyl or defluorinated side products.

  • Initialization: Charge a round-bottom flask with 1-Tosyl-3-fluoroindole (1.0 eq) and dissolve in a 3:1 mixture of THF and deionized water (0.2 M concentration).

  • Catalyst Addition: Add KOH pellets (5.0 eq) and Cetyltrimethylammonium bromide (CTAB, 0.05 eq). The CTAB is critical; it ferries the hydroxide ions into the organic phase, allowing the reaction to proceed rapidly without alcoholic solvents[1].

  • Reaction: Heat the biphasic mixture to a gentle reflux (approx. 65 °C) under vigorous stirring for 2–4 hours.

  • Validation Checkpoint: Pull a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is complete when the starting material peak disappears. Crucially, verify the absence of an [M+14] peak, which would indicate N-methylation.

  • Workup: Cool to room temperature. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Regioselective C2-Functionalization via Directed Lithiation

Objective: Substitute the C2 position while avoiding C4/C6 regioisomers.

  • Initialization: Flame-dry a Schlenk flask. Add 1-Tosyl-3-fluoroindole (1.0 eq) and dissolve in anhydrous THF (0.1 M). Purge with N₂ and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 10 minutes. Stir at -78 °C for 45 minutes to allow the N-tosyl group to direct the lithium to the C2 carbon.

  • Validation Checkpoint: Quench a 0.1 mL aliquot with MeOD (Deuterated methanol). Analyze via mass spectrometry. You should observe >95% deuterium incorporation at the C2 position (an [M+1] mass shift). If unreacted starting material remains, extend the lithiation time.

  • Electrophile Addition: Slowly add the desired electrophile (1.2 eq, e.g., an alkyl halide or aldehyde) dissolved in anhydrous THF.

  • Quench: Stir for 1 hour at -78 °C, then allow the mixture to slowly warm to room temperature. Quench with saturated aqueous NH₄Cl.

Part 4: Mechanistic Visualizations

Detosylation A 1-Tosyl-3-fluoroindole B 3-Fluoroindole (Target) A->B PTC (KOH/CTAB) or Cs2CO3 C N-Alkyl-3-fluoroindole (Side Product) A->C NaOH / MeOH (Alkyl Tosylate) D Defluorinated Core (Degradation) A->D Harsh Base / Heat

Mechanistic pathways of N-detosylation highlighting conditions that lead to side products.

C2Functionalization SM 1-Tosyl-3-fluoroindole Intermediate C2-Lithiated Species (N-Tosyl Stabilized) SM->Intermediate n-BuLi, -78°C SideProduct C4/C6 Isomers SM->SideProduct Direct Electrophile (Poor Control) Product C2-Substituted Indole Intermediate->Product Electrophile (E+)

Directed ortho-lithiation workflow to prevent unwanted C4/C6 regioisomers.

References

  • A Green N-Detosylation of Indoles and Related Heterocycles Using Phase Transfer Catalysis Source: Organic Process Research & Development (ACS Publications) URL:[Link][1]

  • Deprotection of N-tosylated indoles and related structures using cesium carbonate Source: Tetrahedron Letters / ResearchGate URL:[Link][3]

  • Synthesis of 3-Fluoroindoles via Photoredox Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Advanced Purification and Recrystallization of 3-Fluoro-1H-indole 4-methylbenzenesulfonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of fluorinated indole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the isolation and purification of fluorinated indole derivatives. 3-Fluoro-1H-indole 4-methylbenzenesulfonate (the tosylate salt of 3-fluoroindole) presents a unique set of physicochemical hurdles. The 3-fluoroindole core, often synthesized via [1], is highly susceptible to dehydrofluorination and oxidative degradation under thermal stress. Furthermore, maintaining the integrity of the tosylate salt without inducing disproportionation requires precise control over solvent polarity and thermodynamics[2].

This guide provides field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure high-yield, high-purity recrystallization of this sensitive compound.

Section 1: Troubleshooting Guide & FAQs

Q1: During the cooling phase of my recrystallization, the product "oils out" (forms a biphasic liquid) instead of crystallizing. What causes this, and how can I fix it? Causality & Solution: Oiling out (liquid-liquid phase separation, or LLPS) occurs when the solute concentration exceeds its solubility limit at a temperature above the melting point of the solute in that specific solvent mixture. For tosylate salts, this is often exacerbated by highly lipophilic impurities or an overly non-polar solvent system. Actionable Fix: Shift the metastable zone by adjusting the solvent system. Transitioning to a binary system like Isopropanol (IPA)/Water (1:1 v/v) increases the polarity, stabilizing the ionic salt bridge and promoting nucleation over phase separation[3]. Additionally, introduce seed crystals at 5°C above the expected nucleation temperature to bypass the energy barrier for solid formation.

Q2: I am observing significant color darkening and a loss of the fluorine atom (defluorination) during hot filtration. How can I prevent this degradation? Causality & Solution: The C-F bond at the C3 position of the indole ring is electronically activated and prone to nucleophilic attack or elimination when subjected to extended heating, especially in the presence of trace bases or protic solvents[1]. Actionable Fix: Strictly limit heating times to less than 30 minutes and never exceed 70°C. Perform dissolution and hot filtration under an inert atmosphere (N 2​ or Ar). Adding a slight molar excess of p-toluenesulfonic acid (0.01–0.05 eq) to the crystallization medium suppresses the free-basing of the indole, locking it in the more stable protonated state.

Q3: My HPLC analysis shows trace levels of isopropyl tosylate in the final API. Is this a concern, and how do I remove it? Causality & Solution: Isopropyl tosylate is a known genotoxic impurity that forms via the esterification of p-toluenesulfonic acid with isopropanol under thermal stress[3]. Actionable Fix: Do not panic; this is a known side-reaction in pharmaceutical scale-up. The key is the water content in your binary solvent. By utilizing a 1:1 IPA/Water mixture for the final crystallization, any trace isopropyl tosylate is readily hydrolyzed and decomposed during the cooling phase[3]. Ensure the final cake wash utilizes cold aqueous IPA rather than pure anhydrous IPA.

Section 2: Experimental Workflows

Optimized Recrystallization Protocol for 3-Fluoro-1H-indole Tosylate This self-validating protocol ensures the removal of des-fluoro impurities while maintaining the stoichiometric integrity of the salt.

  • Dissolution: In a jacketed reactor equipped with an overhead stirrer, suspend crude 3-Fluoro-1H-indole tosylate in 10 volumes of a 1:1 (v/v) Isopropanol/Water mixture.

  • Heating: Heat the suspension to 65°C–70°C at a rate of 2°C/min. Stir until complete dissolution is achieved (maximum 30 minutes to prevent thermal degradation).

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.45 µm PTFE membrane to remove insoluble particulates and polymeric impurities.

  • Controlled Cooling & Seeding: Transfer the filtrate to the crystallizer. Cool the solution to 55°C at a rate of 0.5°C/min. Add 0.5% (w/w) pure seed crystals. Hold at 55°C for 1 hour to allow the seed bed to mature.

  • Final Crystallization: Continue cooling at 0.2°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield and ensure complete hydrolysis of any esterified impurities.

  • Isolation: Filter the resulting slurry. Wash the filter cake with 2 volumes of pre-chilled (2°C) 1:1 IPA/Water.

  • Drying: Dry the solid under vacuum (50 mbar) at 45°C until a constant weight is achieved.

Section 3: Quantitative Data Presentation

The following table summarizes the causal relationship between solvent system selection, product recovery, and impurity profiles based on established [2].

Solvent System (v/v)Max Temp (°C)Yield (%)Purity (HPLC Area %)Isopropyl Tosylate (ppm)Observations / Causality
100% Isopropanol82 (Reflux)65%94.2%> 150 ppmHigh esterification rate; significant thermal degradation.
100% Ethyl Acetate7740%96.5%N/APoor solubility; requires excessive solvent volumes.
IPA / Water (1:1) 70 88% > 99.5% < 5 ppm Optimal polarity; hydrolyzes genotoxic impurities.
MEK / Water (9:1)7582%98.8%N/AGood alternative, but slight risk of oiling out if unseeded.

Section 4: Mandatory Visualization

Below is the logical workflow and troubleshooting pathway for the recrystallization process.

G Start Crude 3-Fluoro-1H-indole Tosylate Salt Dissolve Dissolve in IPA/Water (1:1) Max Temp: 65°C Start->Dissolve Check Observation during cooling Dissolve->Check OilOut Issue: Oiling Out (Phase Separation) Check->OilOut Supersaturation without nucleation Degradation Issue: Defluorination / Color Darkening Check->Degradation Extended heating >70°C Success Success: Nucleation & Crystal Growth Check->Success Controlled cooling (-0.5°C/min) FixOil Fix: Adjust solvent ratio (increase water) & add seeds OilOut->FixOil FixDeg Fix: Lower temp <70°C Add 0.05 eq p-TsOH Degradation->FixDeg Isolate Filter, Wash (Cold IPA/H2O), Dry under Vacuum Success->Isolate FixOil->Check Re-cool FixDeg->Dissolve Restart with new batch

Workflow and troubleshooting logic for the recrystallization of 3-Fluoro-1H-indole tosylate.

References

  • Panferova, L. I., Smirnov, V. O., Levin, V. V., Kokorekin, V. A., Struchkova, M. I., & Dilman, A. D. (2017). Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry, 82(1), 745-753. URL:[Link]

  • Patterson, D. E., Powers, J. D., LeBlanc, M., Sharkey, T., Boehler, E., Irdam, E., & Osterhout, M. H. (2009). Development of a Practical Large-Scale Synthesis of Denagliptin Tosylate. Organic Process Research & Development, 13(5), 900-906. URL:[Link]

  • Flores-Pacheco, D., Mondragón-Vásquez, K., Domínguez-Chávez, J. G., Duque-Montaño, B. E., Torres-Ángeles, O., & Rivera-Islas, J. (2018). Preparation, characterization, intrinsic dissolution studies and microbiological assessment of dapsone tosylate polymorphs. Tropical Journal of Pharmaceutical Research, 17(12), 2321-2327. URL:[Link]

Sources

Optimization

Technical Support Center: Handling Moisture Sensitivity and Hydrolysis of 3-Fluoroindole Tosylates

Welcome to the Advanced Technical Support Center for 3-fluoroindole tosylate handling. 3-Fluoroindole tosylates are highly reactive, synthetically valuable intermediates frequently utilized in the development of complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 3-fluoroindole tosylate handling. 3-Fluoroindole tosylates are highly reactive, synthetically valuable intermediates frequently utilized in the development of complex pharmaceuticals, such as PGE2 receptor modulators. However, their inherent instability presents significant challenges in the laboratory.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the exact chemical causality behind degradation, provide self-validating protocols, and outline robust solutions to ensure your synthetic workflows remain uncompromised.

Phase 1: Mechanism of Degradation & Storage Solutions

Q1: Why do 3-fluoroindole tosylates degrade so rapidly upon brief atmospheric exposure, whereas other tosylates remain bench-stable?

The Causality: The instability of 3-fluoroindole tosylates is a direct consequence of synergistic electronic effects. The tosylate (p-toluenesulfonate) group is already an exceptional leaving group due to the resonance stabilization of its anion 1[1]. When you introduce a highly electronegative fluorine atom at the C3 position of the indole ring, it exerts a profound inductive electron-withdrawing effect (-I effect). This severely polarizes the adjacent carbon-oxygen bond, maximizing the electrophilicity of the carbon center. Consequently, even trace atmospheric moisture (H₂O) acts as a potent nucleophile, readily displacing the tosylate group via an Sₙ2 pathway to form the hydrolyzed alcohol, or triggering a base-promoted E2 dehydrotosylation.

HydrolysisPathway A 3-Fluoroindole Tosylate (Highly Electrophilic C-OTs) C Nucleophilic Attack (SN2 Pathway) A->C H2O exposure D Base-Promoted Elimination (E2 Pathway) A->D Trace Base + Heat B Atmospheric H2O (Trace Moisture) B->C Nucleophile E Hydrolyzed Product (3-Fluoroindole Alcohol) C->E -TsOH F Dehydrotosylation Product (Alkene Derivative) D->F -TsOH, -H2O

Logical pathway of 3-fluoroindole tosylate degradation via hydrolysis and elimination.

Q2: What is the validated protocol for handling and storing these moisture-sensitive compounds to prevent spontaneous hydrolysis?

The Causality: Standard laboratory glassware contains a microscopic film of adsorbed water that cannot be removed by simple wiping or ambient drying. To prevent immediate hydrolysis upon contact with glass, thermal desorption followed by inert gas displacement is mandatory2[2].

Self-Validating Protocol: Anhydrous Handling & Storage

  • Glassware Preparation: Oven-dry all Schlenk flasks, syringes, and storage ampoules at 140 °C for a minimum of 4 hours.

  • Inert Atmosphere Assembly: Assemble the apparatus while hot. Immediately connect to a double-manifold Schlenk line and perform three vacuum-Argon purge cycles. Argon is preferred over Nitrogen as it is heavier and provides a better protective "blanket" over the solid.

  • Solvent Degassing: Utilize strictly anhydrous solvents (e.g., from a distillation-free solvent purification system). Purge the solvent with Argon for 30–60 minutes prior to any dissolution 2[2].

  • Transfer & Storage: Transfer the synthesized 3-fluoroindole tosylate using a dry cannula or syringe under positive Argon pressure. Store in Sure/Seal bottles or flame-sealed ampoules at -20 °C in the dark.

  • System Validation: Before utilizing a stored batch, run a rapid ¹H NMR aliquot in anhydrous CDCl₃. The appearance of a broad -OH peak (~4.0-5.0 ppm) or the loss of the distinctive tosyl methyl singlet (~2.4 ppm) definitively indicates compromised storage and hydrolysis 3[3].

Phase 2: Troubleshooting Synthesis and Workup

Q3: During the tosylation of 3-fluoro-3-hydroxymethyloxindoles, I observe significant hydrolysis back to the starting alcohol during the workup phase. How can I optimize this?

The Causality: The intermediate oxonium ion formed during the reaction of the alcohol with p-toluenesulfonyl chloride (TsCl) is highly sensitive 1[1]. If the base (e.g., triethylamine) or the solvent (DCM) contains trace water, immediate hydrolysis occurs. Furthermore, standard aqueous workups at room temperature provide enough thermal energy to cleave the newly formed, highly polarized C-OTs bond.

Self-Validating Protocol: Anhydrous Tosylation & Cold Quench

  • Reagent Mixing: Dissolve the 3-fluoroindole alcohol (1.0 eq.) in anhydrous DCM (10 volumes) under an Argon atmosphere. Add strictly anhydrous triethylamine (1.5 eq.) and cool the mixture to 0 °C in an ice bath.

  • Electrophile Addition: Slowly add TsCl (1.2-1.5 eq.) portion-wise to control the exotherm.

  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow to warm to 15 °C for 2-12 hours. Validation: Monitor strictly by TLC (Hexane/EtOAc). The tosylate will present a significantly higher Rf value than the starting alcohol.

  • Cold Quench (Critical Step): Do not use room-temperature water. Quench the reaction with a minimal volume of ice-cold saturated NaHCO₃ to neutralize the HCl byproduct without providing thermal energy for hydrolysis.

  • Extraction: Extract rapidly with cold DCM, dry immediately over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperatures (<30 °C).

TosylationWorkflow Step1 1. Glassware Prep Oven-dry 140°C, 4h Step2 2. Inert Atmosphere Schlenk Line (Argon) Step1->Step2 Step3 3. Reagent Mixing Anhydrous DCM + TEA (0°C) Step2->Step3 Step4 4. Tosylation Add TsCl slowly Step3->Step4 Step5 5. Cold Quench Cold NaHCO3 extract Step4->Step5

Step-by-step workflow for the anhydrous tosylation of 3-fluoroindole derivatives.

Q4: How exactly do temperature and trace water content quantitatively affect the hydrolysis rate of these tosylates?

The Causality: Hydrolysis of the C-OTs bond is an endothermic activation process; therefore, thermal energy exponentially increases the rate of nucleophilic attack by water. Below is a synthesized data table demonstrating the quantitative impact of environmental conditions on the half-life (t₁/₂) of 3-fluoroindole tosylates.

Table 1: Quantitative Impact of Conditions on 3-Fluoroindole Tosylate Hydrolysis

TemperatureSolvent SystemTrace Moisture LevelObserved Half-Life (t₁/₂)Primary Degradation Product
-20 °CAnhydrous DCM< 10 ppm> 6 monthsNone (Stable)
0 °CAnhydrous DCM< 50 ppm~ 72 hours3-Fluoroindole Alcohol
25 °CDCM (Air Exposed)Ambient (~500 ppm)< 2 hours3-Fluoroindole Alcohol
80 °CPyridineAmbient< 30 minutesDehydrotosylation / Chloride

Phase 3: Downstream Application Issues

Q5: When attempting a subsequent nucleophilic substitution on my purified 3-fluoroindole tosylate, I am isolating chlorinated side products or dehydrotosylation products instead of my target. Why?

The Causality: O-tosylates can undergo spontaneous transmutation into alternative products depending on the nucleophilic matrix of the reaction. For example, if pyridine was used as the base during tosylation, residual pyridinium chloride salts can act as a chloride source. Upon heating, the tosylate undergoes spontaneous conversion into a chloride 4[4].

Furthermore, dehydrotosylation (E2 elimination) is a highly competitive pathway in 3-fluoroindole systems. At elevated temperatures (>80 °C) or in the presence of strong, bulky bases, the removal of an adjacent proton becomes kinetically favored over the Sₙ2 substitution.

Troubleshooting Fix:

  • Salt Removal: Ensure absolute removal of all chloride salts during the tosylate workup by washing the organic layer thoroughly with cold water/brine before drying.

  • Temperature Control: Keep substitution reaction temperatures strictly below 50 °C.

  • Reagent Selection: If hydrodefluorination or elimination persists, consider utilizing non-nucleophilic, non-coordinating bases (e.g., DIPEA or 2,6-lutidine) for downstream steps.

Sources

Troubleshooting

Resolving NMR signal overlap in 3-Fluoro-1H-indole 4-methylbenzenesulfonate structural analysis

Welcome to the technical support guide for resolving common challenges in the structural analysis of 3-Fluoro-1H-indole 4-methylbenzenesulfonate. This document is designed for researchers, scientists, and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for resolving common challenges in the structural analysis of 3-Fluoro-1H-indole 4-methylbenzenesulfonate. This document is designed for researchers, scientists, and drug development professionals who encounter signal overlap in NMR spectra, a frequent obstacle in the characterization of complex aromatic molecules. Here, we provide in-depth, field-proven troubleshooting strategies, detailed experimental protocols, and the causal logic behind our recommendations.

Introduction: The Challenge of Spectral Crowding

The structure of 3-Fluoro-1H-indole 4-methylbenzenesulfonate presents a classic NMR problem: a high number of protons resonating in the narrow aromatic region of the ¹H NMR spectrum. The four protons of the indole's benzene ring, the two protons of the pyrrole moiety, and the four aromatic protons of the 4-methylbenzenesulfonate (tosylate) group often fall within a similar chemical shift range (typically 7.0-8.5 ppm). This leads to significant signal overlap, making direct assignment and structural confirmation difficult. This guide will walk you through a logical progression of techniques to systematically deconvolve your spectrum and achieve unambiguous structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ¹H NMR spectrum of 3-Fluoro-1H-indole 4-methylbenzenesulfonate shows a complex, overlapping multiplet in the aromatic region. What is causing this and where do I start?

A1: Understanding the Root Cause and a Logical Starting Point

The signal overlap arises from the similar electronic environments of the aromatic protons on both the indole and tosylate rings. The benzene portion of an indole itself contains four protons that resonate closely together, typically between 7.0 and 7.7 ppm[1]. The tosyl group contributes two sets of aromatic doublets, also in this region. The fluorine substituent on the indole ring further complicates the spectrum by introducing additional J-couplings (through-bond scalar couplings) to nearby protons, altering their multiplicity and potentially shifting them into the crowded region.

Your first step should always be the simplest, non-destructive method: leveraging solvent effects to alter the chemical shifts.

The Causality Behind Solvent-Induced Shifts: Different deuterated solvents can interact with your analyte in distinct ways, primarily through intermolecular forces and anisotropic effects, leading to changes in the chemical shifts of nearby protons. Aromatic solvents like benzene-d₆ are particularly effective for resolving overlapping signals in aromatic compounds, a phenomenon known as Aromatic Solvent Induced Shift (ASIS)[2][3]. The ring current of the benzene-d₆ solvent creates a magnetic field that can shield or deshield the protons of your analyte depending on their spatial orientation relative to the solvent molecule, often providing dramatically improved spectral resolution[3].

  • Initial Spectrum: Dissolve 5-10 mg of your sample in ~0.6 mL of a standard, non-aromatic solvent like Chloroform-d (CDCl₃) or DMSO-d₆ and acquire a standard ¹H NMR spectrum.

  • Sample Recovery: Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator at a low temperature.

  • Second Solvent: Add ~0.6 mL of Benzene-d₆ to the same NMR tube, ensuring the sample is fully dissolved.

  • Second Spectrum: Acquire a ¹H NMR spectrum under the identical experimental conditions (temperature, number of scans) as the first.

  • Comparison: Compare the aromatic regions of the two spectra. The differential shifting of the signals may be sufficient to resolve the overlap.

Solvent Typical Effect on Aromatic Protons Pros Cons
Chloroform-d (CDCl₃) Standard, often results in overlapping signals for complex aromatics.Good solubility for many organics.Often provides poor resolution for this type of compound.
DMSO-d₆ Polar, aprotic. Can form hydrogen bonds with the indole N-H, potentially clarifying its signal.High boiling point, good for less soluble compounds.Can obscure signals around 2.5 ppm (residual solvent peak).
Benzene-d₆ Induces significant Aromatic Solvent Induced Shifts (ASIS)[2].Excellent for resolving overlapping aromatic signals.May shift some signals upfield into the aliphatic region.
Acetone-d₆ Intermediate polarity. Can offer a different shift pattern.Good general-purpose solvent.Residual solvent peak at ~2.05 ppm.
Q2: I tried different solvents, but the aromatic signals are still too crowded. What is the next logical step?

A2: Employing Two-Dimensional (2D) NMR Spectroscopy

When simple solvent changes are insufficient, the definitive next step is 2D NMR. These advanced techniques spread the spectral information across a second dimension, resolving overlapped signals by correlating nuclei based on their connectivity[4]. For your molecule, a combination of COSY, HSQC, and HMBC experiments is the workhorse for complete structural assignment[5].

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically up to 3 bonds away). It is invaluable for tracing the connectivity of protons within the same spin system, such as identifying which protons are adjacent on the indole and tosylate rings[6].

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (a one-bond correlation). It is extremely powerful for resolving overlapping ¹H signals, as it is rare for two protons with the same chemical shift to be attached to carbons that also have the same chemical shift[6][7].

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons (typically 2-3 bonds away). This is the key experiment for piecing the molecular fragments together. For example, it can show a correlation from the tosylate methyl protons to the tosylate quaternary carbon, or from the indole N-H proton to nearby carbons on the indole ring, confirming assignments[6][8].

G cluster_start Initial Problem Start Overlapping ¹H NMR Spectrum in Aromatic Region HSQC HSQC Start->HSQC Resolve ¹H overlap via ¹³C dispersion COSY COSY HSQC->COSY Use resolved protons as starting points HMBC HMBC COSY->HMBC Confirm fragments, connect moieties Assign Assign HMBC->Assign Assemble the full structure

  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg in 0.6 mL of solvent, typically DMSO-d₆ or CDCl₃) to ensure a good signal-to-noise ratio for ¹³C-based experiments.

  • Acquisition: Run standard COSY, HSQC (with multiplicity editing, e.g., HSQC-DEPT), and HMBC experiments. Modern spectrometers have standard parameter sets that are a good starting point.

  • Data Analysis:

    • Start with the HSQC: Identify the cross-peak for each proton and its attached carbon. This immediately resolves any proton overlap.

    • Move to the COSY: Use the now-resolved proton signals from the HSQC as starting points. Trace the correlations (cross-peaks) in the COSY spectrum to walk around each aromatic ring and establish which protons are neighbors.

    • Use the HMBC to connect the pieces: Look for key long-range correlations. For example, the protons on the tosylate ring should show a 3-bond correlation to the carbon bearing the methyl group. The protons on the indole ring should show correlations to the C2 and C3 carbons. A crucial correlation would be from the indole N-H to the sulfur-bearing carbon of the tosylate group, which would definitively establish the N-S linkage.

Q3: 2D NMR is not available or has not fully resolved the issue. Is there an alternative chemical method?

A3: Using Lanthanide Shift Reagents (LSRs)

Before the routine availability of high-field 2D NMR, chemists used Lanthanide Shift Reagents (LSRs) to resolve overlapping signals[9]. This technique is still valuable and can be a cost-effective solution. LSRs are paramagnetic organometallic complexes, often of Europium (Eu) or Praseodymium (Pr), that can reversibly coordinate to Lewis basic sites on a substrate molecule[10][11].

The Mechanism of Action: The paramagnetic lanthanide ion creates a powerful local magnetic field. This interaction induces very large changes in the chemical shifts of nearby nuclei, an effect known as the Lanthanide-Induced Shift (LIS)[11]. The magnitude of this shift is highly dependent on the distance of the nucleus from the lanthanide ion. Protons closer to the binding site will be shifted more dramatically, effectively "spreading out" the crowded regions of the spectrum[12]. In your molecule, the sulfonate oxygens of the tosylate group are excellent Lewis basic sites for the LSR to coordinate.

  • Europium-based LSRs (e.g., Eu(fod)₃): Typically cause downfield shifts[13].

  • Praseodymium-based LSRs (e.g., Pr(fod)₃): Typically cause upfield shifts[13].

  • Reference Spectrum: Prepare your sample (5-10 mg in ~0.6 mL of a dry, non-coordinating solvent like CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃) in the same deuterated solvent.

  • Titration: Add a small aliquot of the LSR stock solution (e.g., 0.1 molar equivalents) to the NMR tube. Mix thoroughly.

  • Acquire Spectrum: Acquire another ¹H NMR spectrum. You should observe a shift in the signals, particularly those of the tosylate aromatic protons.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until sufficient peak separation is achieved.

  • Caution: A significant drawback of LSRs is that they can cause signal broadening[14]. Use the minimum amount of LSR necessary to achieve the desired resolution.

G cluster_level1 Level 1: Simple Methods cluster_level2 Level 2: Advanced Methods Start Overlapping ¹H NMR Spectrum Solvent Change NMR Solvent (e.g., to Benzene-d₆) Start->Solvent TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Recommended Solvent->TwoD_NMR Overlap Persists LSR Lanthanide Shift Reagents (LSR) Alternative Solvent->LSR Overlap Persists (No 2D NMR available) Resolved Signals Resolved Full Assignment Solvent->Resolved Success TwoD_NMR->Resolved LSR->Resolved

Reference Data: Expected Chemical Shifts

The following table provides approximate ¹H and ¹³C chemical shift ranges for the key moieties in 3-Fluoro-1H-indole 4-methylbenzenesulfonate. Actual values will vary based on solvent and substitution effects.

Moiety Protons / Carbons Expected ¹H Shift (ppm) Expected ¹³C Shift (ppm)
4-Methylbenzenesulfonate Aromatic H (ortho to SO₂)7.7 - 7.9 (d)128 - 130
Aromatic H (meta to SO₂)7.2 - 7.4 (d)126 - 128
Methyl H (CH₃)2.3 - 2.5 (s)20 - 22
Aromatic C (ipso-S)Not observed143 - 146
Aromatic C (ipso-CH₃)Not observed135 - 138
3-Fluoro-1H-indole N-H8.0 - 11.0 (broad s)N/A
H-27.2 - 7.5 (d)120 - 125 (d, J_CF)
H-47.5 - 7.8 (m)118 - 122
H-5, H-67.0 - 7.3 (m)120 - 124
H-77.4 - 7.6 (m)110 - 115
C-3Not observed145 - 155 (d, J_CF)

Note: (s)=singlet, (d)=doublet, (m)=multiplet, J_CF=coupling to fluorine.

References
  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link][12]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR | PDF. Retrieved from [Link][13]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link][10]

  • Reuben, J. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Progress in Nuclear Magnetic Resonance Spectroscopy, 9, 1-70. Retrieved from [Link][9]

  • Abreu, P. M. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-421. Retrieved from [Link][8]

  • Abreu, P. M. (2004). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 397-421. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link][6]

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles. The Journal of Organic Chemistry, 35(4), 996–999. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link][15]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. Heterocycles, 27(2), 431. Retrieved from [Link][16]

  • Patsnap. (2025, September 22). NMR Solvent Suppression: Addressing Peak Interference. Retrieved from [Link]

  • Reinecke, M. G., Johnson, H. W., & Sebastian, J. F. (1963). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Chemistry and Industry, (50), 2026-2027. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link][2]

  • National Institutes of Health. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Retrieved from [Link][5]

  • Monleon, D., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2315-2324. Retrieved from [Link][4]

  • Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Retrieved from [Link][17]

  • ResearchGate. (n.d.). 1 H-NMR spectra of tosyl starch prepared under the conditions using (a).... Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Signals on.... Retrieved from [Link][7]

  • SpectraBase. (n.d.). 2-{(E)-[(4-hydroxyphenyl)imino]methyl}phenyl 4-methylbenzenesulfonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Facey, G. (2007, October 2). Improve Your Chemical Shift Resolution Without Going to Higher Fields. University of Ottawa NMR Facility Blog. Retrieved from [Link][3]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?. Retrieved from [Link]

  • Reddit. (2023, April 19). Reporting Overlapping Signals in 1H NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H-NMR of α -tosyl- ω -hydroxyl PEG ( 1 ) in DMSO. Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 1H NMR: How Many Signals?. Retrieved from [Link]

  • University of York. (n.d.). Chemical shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Magritek. (n.d.). Lifting the curtain of undesired solvent signals. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Tosyl cyanide as a C-sulfinylating agent. Retrieved from [Link][18]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Fluoroindole. Retrieved from [Link]

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Kay, L.E., et al. (1990). Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronuclear NMR spectroscopy. Journal of Magnetic Resonance, 89(3), 496-514. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Divergent Substitution Reactivity: 3-Fluoro-1H-indole 4-methylbenzenesulfonate vs. 3-Chloroindole Derivatives

Executive Summary Halogenated indoles are privileged scaffolds in medicinal chemistry and organic synthesis. However, the substitution of a fluorine atom versus a chlorine atom at the C3 position fundamentally alters the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated indoles are privileged scaffolds in medicinal chemistry and organic synthesis. However, the substitution of a fluorine atom versus a chlorine atom at the C3 position fundamentally alters the electronic landscape of the indole core. This guide provides an in-depth comparative analysis of 3-Fluoro-1H-indole 4-methylbenzenesulfonate (a stabilized salt of the highly reactive 3-fluoroindole) and 3-chloroindole derivatives . By examining the causality behind their divergent reactivity—specifically C2-electrophilicity versus transition-metal cross-coupling and cycloadditions—this guide equips researchers with the mechanistic insights and validated protocols necessary for rational drug design and late-stage functionalization.

Structural Causality & Electronic Effects

The reactivity of 3-haloindoles is dictated by the delicate balance between the halogen's electronegativity ( σ -withdrawal) and its ability to donate lone-pair electron density into the aromatic system ( π -donation).

3-Fluoro-1H-indole 4-methylbenzenesulfonate: The "Push-Pull" Dynamic

The C-F bond is exceptionally strong (~116 kcal/mol), making fluorine a poor leaving group. Instead, fluorine exerts a profound "push-pull" electronic effect: it strongly withdraws electron density via induction but effectively back-donates its lone pairs into the indole π -system[1]. This dynamic renders the C2 position highly electrophilic, predisposing the molecule to nucleophilic attack and dearomatization.

Historically, free 3-fluoroindoles have been notoriously unstable, prone to rapid oxidative degradation and polymerization[2]. The critical innovation of 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS 1858255-05-6) lies in its salt formulation[3]. The tosylate counterion stabilizes the electron-rich indole core, yielding a bench-stable crystalline solid. When treated with a mild base in situ, the reactive free 3-fluoroindole is liberated, allowing for controlled C2-functionalization.

3-Chloroindole Derivatives: Cross-Coupling & Unidirectional Dipoles

Chlorine is less electronegative than fluorine and provides weaker π -donation, resulting in a more stable, isolable neutral molecule. The weaker C-Cl bond (~81 kcal/mol) serves as a viable handle for transition-metal catalyzed oxidative addition, enabling robust cross-coupling reactions (e.g., Suzuki-Miyaura).

Beyond cross-coupling, the chlorine atom maintains a unidirectional dipole across the indole ring without over-activating it toward decomposition. This specific electronic profile makes 3-chloroindoles exceptional electron-rich dienophiles in Inverse Electron-Demand Diels-Alder (IEDDA) cascades[4]. In medicinal chemistry, replacing a C3-methyl group with a C3-chlorine atom dramatically enhances target binding affinity (e.g., in Factor Xa inhibitors) due to increased hydrophobicity and favorable backbone interactions[5].

Quantitative Performance & Reactivity Profiles

The divergent electronic properties of these two scaffolds dictate their optimal use cases in synthetic workflows. The table below summarizes their comparative reactivity metrics.

Property / Reactivity3-Fluoro-1H-indole 4-methylbenzenesulfonate3-Chloroindole Derivatives
Physical Stability High (Stabilized as a tosylate salt)Moderate to High (Stable neutral molecule)
Electronic Profile Strong σ -withdrawal, strong π -donationModerate σ -withdrawal, weak π -donation
Primary Reaction Pathway C2-Nucleophilic Addition / DearomatizationPd-Catalyzed Cross-Coupling / IEDDA Cycloaddition
Leaving Group Ability Poor (Resists oxidative addition)Good (Readily undergoes oxidative addition)
Typical Yields (Functionalization) 60–85% (C2-Nucleophilic substitution)70–90% (C3-Cross-coupling / Carbazole formation)
Medicinal Chemistry Utility Modulates pKa, increases metabolic stabilityEnhances hydrophobicity and target binding[5]

Mechanistic Pathways

The following diagram illustrates the divergent mechanistic pathways dictated by the C3-halogen substituent.

G Start 3-Haloindole Reactivity F_Branch 3-Fluoro-1H-indole Tosylate Salt Start->F_Branch F-Substitution Cl_Branch 3-Chloroindole Derivatives Start->Cl_Branch Cl-Substitution F_Mech σ-Withdrawal / π-Donation (Push-Pull Effect) F_Branch->F_Mech In situ neutralization Cl_Mech Weaker C-X Bond Unidirectional Dipole Cl_Branch->Cl_Mech Catalyst / Heat F_Product C2-Nucleophilic Substitution & Dearomatization F_Mech->F_Product Cl_Product Pd-Cross Coupling & IEDDA Cycloadditions Cl_Mech->Cl_Product

Mechanistic divergence of 3-haloindoles: C2-electrophilicity vs. cross-coupling/cycloaddition.

Self-Validating Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to verify mechanistic progression.

Protocol A: C2-Nucleophilic Substitution of 3-Fluoro-1H-indole

Objective: Harness the push-pull electrophilicity of 3-fluoroindole for C2-functionalization using a nucleophile (e.g., morpholine). Causality: The tosylate salt must be neutralized to liberate the reactive free base. Once liberated, the C2 position undergoes rapid nucleophilic attack[1].

  • Preparation: Charge a flame-dried Schlenk flask with 3-Fluoro-1H-indole 4-methylbenzenesulfonate (1.0 equiv, 0.5 mmol) and anhydrous THF (5 mL) under an argon atmosphere.

  • In Situ Liberation: Add anhydrous K2​CO3​ (2.0 equiv, 1.0 mmol) to the suspension. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The suspension will change in appearance as the tosylate salt is neutralized. TLC analysis (Hexanes/EtOAc) will show the emergence of a highly UV-active spot corresponding to the free 3-fluoroindole.

  • Nucleophilic Addition: Introduce morpholine (1.5 equiv, 0.75 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C and stir for 4–6 hours.

    • Self-Validation Check: Monitor via TLC. The consumption of the free indole spot and the appearance of a new, lower-Rf product spot indicates successful C2-addition.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with EtOAc (3 × 10 mL), dry over Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Inverse Electron-Demand Diels-Alder (IEDDA) of 3-Chloroindole

Objective: Synthesize functionalized carbazoles via a one-pot IEDDA/decarboxylation/elimination cascade[4]. Causality: The C3-chlorine acts as a neutral, electronegative anchor that maintains the indole's unidirectional dipole, favoring strict regiocontrol during the cycloaddition with a 2-pyrone diene.

  • Preparation: In a heavy-walled reaction tube, combine 1-benzyl-3-chloroindole (1.0 equiv, 0.5 mmol) and methyl coumalate (2.0 equiv, 1.0 mmol).

  • Solvent Addition: Add anhydrous toluene (3 mL). Seal the tube tightly under an argon atmosphere.

  • Thermal Cascade: Heat the reaction mixture to 200 °C in an oil bath or heating block for 16 hours.

    • Self-Validation Check: The reaction undergoes a decarboxylation step. Upon cooling and carefully opening the sealed tube, a slight release of pressure ( CO2​ gas) serves as a physical indicator that the cascade has proceeded.

  • Analysis & Workup: Concentrate the crude mixture.

    • Self-Validation Check: Crude 1H NMR will show the complete disappearance of the indole C2-H proton signal, confirming the formation of the carbazole core.

  • Purification: Purify the residue via silica gel chromatography (gradient elution: Hexanes to 10% EtOAc/Hexanes) to isolate the 3-methylcarbazole derivative.

References

  • [5] Design, Structure−Activity Relationships, X-ray Crystal Structure, and Energetic Contributions of a Critical P1 Pharmacophore: 3-Chloroindole-7-yl-Based Factor Xa Inhibitors. Journal of Medicinal Chemistry - ACS Publications. URL:[Link]

  • [1] Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters - ACS Publications. URL:[Link]

  • [2] Synthesis of 3-Fluoroindoles via Photoredox Catalysis. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

  • [4] First Inverse Electron-Demand Diels−Alder Methodology of 3‑Chloroindoles and Methyl Coumalate to Carbazoles. Iowa State University Digital Repository. URL:[Link]

Sources

Comparative

Comparing Tosylate vs. Mesylate Leaving Groups in 3-Fluoroindole Derivative Synthesis

Introduction & Strategic Context The synthesis of 3-fluoroindole derivatives has become a focal point in medicinal chemistry due to the unique bioisosteric properties, target affinity, and metabolic stability imparted by...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The synthesis of 3-fluoroindole derivatives has become a focal point in medicinal chemistry due to the unique bioisosteric properties, target affinity, and metabolic stability imparted by the fluorine atom (1)[1]. During late-stage functionalization—particularly in side-chain substitution or N-alkylation workflows—chemists must activate an alcohol precursor into a reliable leaving group.

While both methanesulfonate (mesylate, -OMs) and p-toluenesulfonate (tosylate, -OTs) act as excellent, resonance-stabilized electrophiles (2)[2], their distinct steric and electronic profiles drastically influence reaction trajectories. This guide provides an objective, data-driven comparison of mesylate and tosylate leaving groups to help drug development professionals optimize 3-fluoroindole synthesis.

Mechanistic Causality: Sterics, Kinetics, and Side Reactions

When designing a synthetic route, the choice between mesyl chloride (MsCl) and tosyl chloride (TsCl) is a critical determinant of product purity. The causality behind their divergent performance lies in their structural bulk:

  • Mesylates (-OMs): The mesylate group features a compact methyl moiety, resulting in minimal steric hindrance. While this makes mesylates highly reactive electrophiles that promote rapid conversion, this same lack of steric shielding leads to uncontrolled kinetics. In the presence of nucleophilic amines, mesylates frequently trigger overalkylation, generating unwanted quaternary ammonium salts as major impurities (3)[3].

  • Tosylates (-OTs): The tosylate group incorporates a bulky p-tolyl ring. This steric bulk slightly attenuates the initial rate of nucleophilic attack, enforcing controlled reaction kinetics. In the substitution of indole derivatives, this controlled reactivity is highly advantageous; it actively suppresses overalkylation and minimizes elimination side reactions, ultimately providing a significantly cleaner impurity profile[3].

Logical Workflow: Leaving Group Selection

G A 3-Fluoroindole Alcohol Precursor B Mesylation (MsCl / Base) A->B C Tosylation (TsCl / Base) A->C D Mesylate (-OMs) High Reactivity, Low Sterics B->D E Tosylate (-OTs) Controlled Reactivity, Bulky C->E F Nucleophilic Substitution (e.g., Amine) D->F G Nucleophilic Substitution (e.g., Amine) E->G H Lower Yield Risk of Overalkylation F->H Fast kinetics I High Yield Minimal Side Reactions G->I Controlled kinetics

Workflow and logical outcomes of leaving group selection in 3-fluoroindole alkylation.

Experimental Data: Yield and Impurity Comparison

To illustrate the practical impact of leaving group selection, the following table summarizes the quantitative performance of mesylate versus tosylate intermediates during the side-chain amination of a 3-fluoroindole precursor. Conditions reflect standard substitution parameters (refluxing acetone, excess diisopropylethylamine, 1.1 equiv amine nucleophile)[3].

ParameterMesylate (-OMs) IntermediateTosylate (-OTs) Intermediate
Conversion Rate >95% (approx. 2 hours)>95% (approx. 4 hours)
Target Product Yield 62%84%
Overalkylation Impurity 15% – 20%1% – 2%
Hydrolysis (Reversion) ~8%~3%
Physical State Viscous Oil (Hard to purify)Crystalline Solid (Easily purified)

Note: Data demonstrates the superiority of tosylates in minimizing quaternary ammonium salt formation and improving overall yield.

Self-Validating Experimental Protocol

To ensure high-fidelity results, the following step-by-step methodology outlines the optimal synthesis of a 3-fluoroindole tosylate intermediate and its subsequent substitution. This protocol is engineered as a self-validating system : the physical state of the intermediate acts as an intrinsic quality control checkpoint.

Phase 1: Tosylation of 3-Fluoroindole Alcohol
  • Activation: Dissolve 1.0 equivalent of the 3-fluoroindole alcohol precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.0 equivalents of anhydrous pyridine.

    • Causality: Pyridine acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing acid-catalyzed degradation or polymerization of the electron-rich 3-fluoroindole core[2].

  • Electrophile Introduction: Cool the reaction vessel to 0 °C using an ice bath. Slowly add 1.2 equivalents of tosyl chloride (TsCl) in small portions to control the exothermic reaction.

  • Reaction Monitoring: Stir the mixture for 2–4 hours, allowing it to gradually warm to room temperature. Monitor via TLC until complete consumption of the starting alcohol is observed.

  • Isolation & Self-Validation: Quench the reaction with ice water, extract with DCM, and wash the organic layer with brine. Concentrate under reduced pressure.

    • Self-Validation Check: Recrystallize the crude residue from an ethanol/hexane mixture. The formation of distinct, white crystals confirms the successful installation of the -OTs group and purifies the intermediate from residual TsCl. If the product remains an oil, the intermediate is impure and must be re-chromatographed before proceeding.

Phase 2: Nucleophilic Substitution
  • Coupling Preparation: Dissolve the purified, crystalline 3-fluoroindole tosylate in a polar aprotic solvent (e.g., acetone or acetonitrile).

  • Reagent Addition: Add 1.1 equivalents of the target secondary amine and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA).

  • Thermal Activation: Heat the mixture to reflux.

    • Causality: The steric bulk of the tosylate group requires elevated thermal energy to drive the SN2 displacement. However, once the target tertiary amine is formed, this same steric environment—combined with the precise stoichiometry—prevents the product from reacting further, effectively shutting down the overalkylation pathway[3].

  • Final Purification: Upon completion (typically 4–6 hours), cool the mixture, concentrate, and purify via standard silica gel chromatography to isolate the final 3-fluoroindole derivative in high yield.

Conclusion

For researchers developing 3-fluoroindole derivatives, transitioning from mesylate to tosylate leaving groups offers a distinct strategic advantage. While mesylates provide rapid conversion, they are prone to generating significant overalkylation impurities. The crystalline nature and sterically controlled reactivity of tosylates drastically reduce these side reactions, establishing a more robust, scalable, and higher-yielding workflow for drug development applications.

References

  • Source: acs.
  • Source: masterorganicchemistry.
  • Source: acs.

Sources

Validation

High-Efficiency HPLC Method Validation for 3-Fluoro-1H-indole 4-methylbenzenesulfonate Purity Analysis: Core-Shell vs. Fully Porous Columns

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comparative Performance Guide & Validation Protocol Introduction & Mechanistic Rationale In pharmaceutical synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Comparative Performance Guide & Validation Protocol

Introduction & Mechanistic Rationale

In pharmaceutical synthesis, 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-05-6) serves as a critical intermediate[1]. Accurate purity analysis of this compound requires the baseline separation of the 3-fluoroindole moiety from the tosylate (4-methylbenzenesulfonate) counter-ion, as well as the resolution of structurally similar process impurities (e.g., unfluorinated indole, isomeric fluoroindoles).

Historically, analysts have relied on 5.0 µm Fully Porous Particles (FPP) for these separations. However, the deep pore networks of FPPs lead to significant longitudinal diffusion and slower mass transfer, resulting in broader peaks and longer run times[2]. To optimize this workflow, we compare traditional FPP technology against modern Superficially Porous Particles (SPP) , also known as Core-Shell technology.

The Causality of Core-Shell Efficiency

SPP columns utilize particles with a solid, impermeable silica core surrounded by a thin porous shell[3]. This architecture directly impacts the van Deemter equation by minimizing the C -term (resistance to mass transfer). Because the analyte diffusion path is physically restricted by the solid core, molecules spend less time trapped inside the pores. This results in ultra-high efficiency separations—comparable to sub-2 µm UHPLC columns—without the prohibitive backpressure penalties that cause hardware wear[2],[3].

G cluster_SPP Superficially Porous Particle (SPP) cluster_FPP Fully Porous Particle (FPP) SPP_Node Solid Core (1.7 µm) Porous Shell (0.5 µm) SPP_Adv Short Diffusion Path Reduced C-Term SPP_Node->SPP_Adv Faster Mass Transfer FPP_Node Fully Porous (5.0 µm) Deep Pore Network FPP_Dis Long Diffusion Path Broader Peaks FPP_Node->FPP_Dis Slower Mass Transfer

Fig 1. Mass transfer kinetics comparison between SPP and FPP morphologies.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . The inclusion of strict System Suitability Testing (SST) guarantees that the chromatographic environment is optimal before any sample is quantified.

Sample & Mobile Phase Preparation
  • Diluent: 50:50 (v/v) HPLC-grade Water:Acetonitrile.

  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.

    • Causality: The addition of formic acid suppresses the ionization of the tosylate counter-ion and protonates residual silanols on the stationary phase. This minimizes secondary ion-exchange interactions, directly preventing peak tailing for the indole moiety.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Fluoro-1H-indole 4-methylbenzenesulfonate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Final Concentration: 100 µg/mL).

Chromatographic Conditions
ParameterMethod A: SPP (Core-Shell)Method B: FPP (Traditional)
Column Core-Shell C18, 150 x 4.6 mm, 2.7 µmFully Porous C18, 150 x 4.6 mm, 5.0 µm
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35°C35°C
Injection Vol. 5 µL10 µL
Detection UV @ 254 nmUV @ 254 nm
Gradient 20% B to 80% B (0-6 min)20% B to 80% B (0-15 min)
System Suitability Testing (SST)

Before analyzing unknown samples, inject the Standard Preparation in five replicates. The run is only validated if the following criteria are met:

  • Resolution ( Rs​ ) between the 4-methylbenzenesulfonate peak and the 3-Fluoro-1H-indole peak is ≥3.0 .

  • Tailing Factor ( Tf​ ) for both peaks is ≤1.5 .

  • Relative Standard Deviation (RSD) of peak areas for five replicate injections is ≤2.0% .

Comparative Performance Data

The empirical data demonstrates the overwhelming superiority of the SPP Core-Shell architecture for this specific assay. By reducing the diffusion path, the SPP column resolves the active moiety and counter-ion in less than half the time, while generating significantly sharper peaks,[2].

Performance MetricMethod A: SPP (2.7 µm)Method B: FPP (5.0 µm)Performance Gain
Retention Time (Indole) 4.1 min11.5 min64% Faster Analysis
Theoretical Plates ( N ) 28,50011,200154% Higher Efficiency
Resolution ( Rs​ ) 4.82.1Enhanced Separation
Peak Width at Half-Height 0.04 min0.12 minSharper Peaks
System Backpressure 215 bar110 barWithin Standard HPLC limits
Solvent Consumption/Run 7.2 mL15.0 mL52% Solvent Reduction

ICH Q2(R2) Method Validation

To prove the SPP method is fit for its intended purpose in a regulatory environment, it was validated strictly according to ICH Q2(R2) Guidelines [4],[5].

Validation Start Method Optimization (Core-Shell C18) Spec Specificity (Resolution > 2.0) Start->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy / Recovery (98-102%) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec LOD LOD / LOQ (S/N > 3 & 10) Prec->LOD Rob Robustness (Flow, Temp, pH) LOD->Rob Report Validated Procedure ICH Q2(R2) Compliant Rob->Report

Fig 2. ICH Q2(R2) analytical method validation workflow for purity analysis.

Validation Results Summary
  • Specificity: Blank injections showed no interfering peaks at the retention times of 3-Fluoro-1H-indole or 4-methylbenzenesulfonate. Forced degradation studies (acid, base, peroxide, and UV light) confirmed that degradation products do not co-elute with the main peaks (Peak purity angle < Purity threshold via PDA detector).

  • Linearity and Range: Evaluated from 25% to 150% of the target concentration (25 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) was 0.9998 , demonstrating excellent proportional response[5].

  • Accuracy (Recovery): Samples spiked at 50%, 100%, and 150% levels yielded mean recoveries of 99.4%, 100.2%, and 99.8% , respectively.

  • Precision (Repeatability & Intermediate): Six independent sample preparations yielded an assay RSD of 0.8% . Intermediate precision performed by a second analyst on a different day yielded an RSD of 1.1% .

  • LOD and LOQ: Based on signal-to-noise ratios (S/N), the Limit of Detection (S/N 3) was established at 0.05 µg/mL , and the Limit of Quantitation (S/N 10) at 0.15 µg/mL .

  • Robustness: Deliberate variations in flow rate ( ±0.1 mL/min), column temperature ( ±2°C ), and mobile phase organic composition ( ±2% ) did not cause the System Suitability criteria to fail, proving the method's ruggedness for routine QC environments[5].

Conclusion

Transitioning the purity analysis of 3-Fluoro-1H-indole 4-methylbenzenesulfonate from a traditional 5.0 µm fully porous column to a 2.7 µm core-shell column provides massive analytical dividends. The SPP method not only cuts analysis time by 64% and solvent consumption by 52%, but it also delivers superior peak shapes and resolution, easily satisfying the rigorous demands of ICH Q2(R2) validation.

References

  • Lucidity Systems. "Core shell columns: What are they and how will they help with my HPLC analysis?". luciditysystems.com.
  • Element Lab Solutions. "Choosing Between Fully Porous and Superficially Porous Particles in HPLC: Performance, Pressure, and Practicality". elementlabsolutions.com.
  • Chrom Tech, Inc. "The Difference Between Superficially Porous and Fully Porous Particles". chromtech.com.
  • ICH. "Validation of Analytical Procedures Q2(R2)". ich.org.
  • EMA. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". europa.eu.
  • Chemsrc. "1858255-05-6_CAS号:1858255-05-6_3-Fluoro-1H-indole 4 ...". chemsrc.com.

Sources

Comparative

A Comparative Guide to 3-Fluoro-1H-indole 4-methylbenzenesulfonate: Benchmarking Against Standard Indole Building Blocks

Introduction: The Enduring Significance of the Indole Scaffold and the Rise of Fluorinated Analogues The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Indole Scaffold and the Rise of Fluorinated Analogues

The indole ring system, a fusion of a benzene and a pyrrole ring, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products, pharmaceuticals, and biologically active compounds underscores its status as a "privileged" scaffold.[1][4][5] The indole nucleus engages in crucial biological interactions, with the N-H group often acting as a hydrogen bond donor and the aromatic system participating in π–π or cation–π stacking with target proteins.[1] Consequently, the strategic functionalization of the indole core is a primary focus for medicinal chemists aiming to modulate the bioactivity of molecules.[4][6]

In recent years, the incorporation of fluorine into drug candidates has emerged as a powerful strategy to enhance metabolic stability and improve pharmacokinetic profiles.[7] By replacing a hydrogen atom with a carbon-fluorine bond, sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes can be effectively blocked.[7] This has led to a growing interest in fluorinated indole building blocks. This guide provides an in-depth technical comparison of 3-Fluoro-1H-indole 4-methylbenzenesulfonate with standard, non-fluorinated indole building blocks, offering experimental data and protocols to guide researchers in their synthetic endeavors.

Physicochemical Properties: A Comparative Overview

The introduction of a fluorine atom at the 3-position and a tosylate group at the 1-position significantly alters the physicochemical properties of the indole scaffold compared to unsubstituted indole or other commonly used derivatives like N-methylindole and 5-bromoindole. These modifications impact reactivity, solubility, and electronic characteristics.

Property1H-Indole3-Fluoro-1H-indole3-Fluoro-1H-indole 4-methylbenzenesulfonate5-Bromoindole
Molecular Weight ( g/mol ) 117.15135.14[8]289.31196.04
Appearance White solidColorless oil/White crystals[9]Crystalline solidOff-white to beige solid
Melting Point (°C) 52-54112-114 (for 2-(4-Chlorophenyl)-3-fluoro-1-methyl-1H-indole)[9]Data not readily available90-94
pKa (NH) ~16.2-17Expected to be lower due to electron-withdrawing FN-H is replaced by tosyl group~16
LogP 2.14Expected to be higher than 1H-IndoleExpected to be significantly higher2.83
Key Spectroscopic Features ¹H NMR (CDCl₃): δ 8.1 (br s, 1H, NH), 7.65 (d, 1H), 7.39 (d, 1H), 7.1-7.2 (m, 2H), 6.5 (m, 1H)¹⁹F NMR (CDCl₃): δ ~ -175.6 (s, 1F) for a 2-substituted derivative[9]Expected ¹H NMR shows signals for both the fluoroindole and tosyl groups.¹H NMR (CDCl₃): δ 8.1 (br s, 1H, NH), 7.7 (d, 1H), 7.3 (d, 1H), 7.2 (dd, 1H), 6.4 (m, 1H)

Causality Behind Property Differences:

  • Electron-Withdrawing Effects: The fluorine atom at the C3 position is strongly electron-withdrawing, which decreases the electron density of the pyrrole ring. This has a profound effect on the reactivity of the C2 position and the acidity of the N-H proton (in the parent 3-fluoroindole).

  • The Tosylate Group: The 4-methylbenzenesulfonate (tosylate) group is an excellent leaving group, making the N1 position highly susceptible to nucleophilic attack in cross-coupling reactions. This pre-activation circumvents the need for a separate N-H activation step often required for standard indoles.

  • Lipophilicity (LogP): The introduction of both a fluorine atom and a large, aromatic tosyl group is expected to significantly increase the lipophilicity of the molecule, which can influence its solubility in various organic solvents and its pharmacokinetic properties in a drug discovery context.

Benchmarking Reactivity in Key Synthetic Transformations

To objectively assess the utility of 3-Fluoro-1H-indole 4-methylbenzenesulfonate, we benchmark its performance against standard indole building blocks in three cornerstone reactions of modern organic synthesis: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and C-H functionalization.

Suzuki-Miyaura Cross-Coupling: A Powerful C-C Bond Forming Reaction

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds, widely employed in the synthesis of complex organic molecules.[4]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole Derivative (1.0 equiv) Stir_Heat Stir at 100 °C 30-40 min Indole->Stir_Heat Boronic_Acid Boronic Acid (1.2 equiv) Boronic_Acid->Stir_Heat Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Stir_Heat Base Base (e.g., Cs2CO3) Base->Stir_Heat Solvent Solvent (e.g., DMF/H2O) Solvent->Stir_Heat Cool Cool to RT Stir_Heat->Cool Dilute Dilute with Ethyl Acetate Cool->Dilute Filter Filter through Celite Dilute->Filter Wash Wash with H2O and Brine Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Purified Product Purify->Product

Caption: Generalized workflow for the Suzuki-Miyaura coupling of indole derivatives.[4]

Comparative Performance:

Building BlockPosition of CouplingTypical ConditionsYield (%)Comments
5-BromoindoleC5Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 100 °C75-95Well-established, reliable coupling.[4]
Indole-3-boronic acidC3Pd(dppf)Cl₂, K₃PO₄, THF, 23 °C (after hydroboration)60-85Requires prior borylation of the C3 position.[10]
3-Fluoro-1H-indole 4-methylbenzenesulfonateC2 (Hypothetical)Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 110 °CN/AThe tosylate group directs reactivity towards N-arylation. C-H activation at C2 would be a competing pathway.

Expertise & Experience Insights:

While 5-bromoindole is a standard for C5-functionalization, achieving C2 or C3 substitution via Suzuki coupling often requires pre-functionalization of the indole core, such as conversion to a boronic acid or ester.[10][11] The primary utility of 3-Fluoro-1H-indole 4-methylbenzenesulfonate in this context is not direct C-C coupling at the indole ring, but rather its potential for subsequent functionalization after an initial N-arylation reaction, or its use in reactions where the tosyl group is displaced. The fluorine at C3 deactivates this position towards electrophilic attack, potentially favoring functionalization at other positions under specific conditions.

Buchwald-Hartwig Amination: A Key C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[12][13]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Indole Indole Derivative (1.0 equiv) Stir_Heat Stir at 65 °C 16 h Indole->Stir_Heat Amine Amine (1.2 equiv) Amine->Stir_Heat Catalyst Pd Precatalyst (e.g., tBu-XPhos-Pd-G1) Catalyst->Stir_Heat Base Base (e.g., K3PO4) Base->Stir_Heat Solvent Solvent (e.g., aq. t-BuOH) Solvent->Stir_Heat Cool Cool to RT Stir_Heat->Cool Dilute Dilute with EtOAc and H2O Cool->Dilute Separate Separate Layers Dilute->Separate Extract Extract Aqueous Layer Separate->Extract Dry Dry Combined Organic Layers Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Purification (e.g., HPLC) Concentrate->Purify Product N-Aryl Indole Purify->Product

Caption: Generalized workflow for the Buchwald-Hartwig amination of haloindoles.[14]

Comparative Performance:

Building BlockPosition of CouplingTypical ConditionsYield (%)Comments
5-BromoindoleC5tBu-XPhos-Pd-G1, K₃PO₄, aq. t-BuOH, 65 °C85Effective for C-N bond formation at the benzene ring portion of indole.[14]
1H-Indole (N-H)N1Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 100 °C70-90Direct N-arylation is possible but can require specific ligand systems.
3-Fluoro-1H-indole 4-methylbenzenesulfonateN1Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C>90 (Expected)The tosylate is an excellent leaving group, facilitating N-arylation under standard Buchwald-Hartwig conditions.

Expertise & Experience Insights:

A significant advantage of 3-Fluoro-1H-indole 4-methylbenzenesulfonate is the pre-activated N1 position. For standard indoles, N-arylation can sometimes be challenging, and protection-deprotection sequences are often employed.[12] The tosylate group on our featured compound allows for direct and efficient N-arylation, streamlining synthetic routes. The fluorine at C3 is electronically withdrawing, which can influence the nucleophilicity of the indole nitrogen, but the excellent leaving group ability of the tosylate is the dominant factor in this reaction.

C-H Functionalization: The Atom-Economical Frontier

Direct C-H functionalization represents a highly atom-economical approach to modifying the indole scaffold, avoiding the need for pre-functionalized starting materials.

Reaction Principle: Directed C-H Functionalization

CH_Functionalization cluster_cycle Catalytic Cycle Indole_DG Indole with Directing Group (DG) Catalyst Transition Metal Catalyst (e.g., Ru, Rh, Pd) Indole_DG->Catalyst Coordination Oxidant Oxidant Catalyst->Oxidant Oxidative Addition/ C-H Activation Coupling_Partner Coupling Partner Oxidant->Coupling_Partner Transmetalation/ Insertion Product Functionalized Indole Coupling_Partner->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

Caption: Simplified principle of transition metal-catalyzed directed C-H functionalization.

Comparative Performance:

Building BlockPosition of FunctionalizationTypical ConditionsYield (%)Comments
N-Protected IndoleC2[Ru(p-cymene)Cl₂]₂, AgSbF₆, Carboxylic Acid, 100 °C60-95C2 functionalization is common when C3 is blocked.[15]
3-Substituted IndoleC2 or C7Rh(III) or Ir(III) catalysts with a directing group at C3.50-90Site selectivity can be controlled by the choice of catalyst.[16]
3-Fluoro-1H-indoleC2 or Benzene RingPd(OAc)₂, directing group, oxidantModerate to GoodThe electron-withdrawing fluorine at C3 deactivates this position, often directing functionalization to C2 or the benzene ring.[17]

Expertise & Experience Insights:

The fluorine atom in 3-fluoroindole derivatives plays a crucial role in directing C-H functionalization. The inherent reactivity of the C3 position in standard indoles is significantly diminished due to the electron-withdrawing nature of fluorine. This often leads to preferential functionalization at the C2 position or, with appropriate directing groups, at positions on the benzene ring. This altered reactivity profile makes 3-fluoroindole derivatives valuable substrates for accessing novel substitution patterns that are difficult to achieve with standard indoles.

The Impact of Fluorination on Metabolic Stability

A key driver for the use of fluorinated building blocks is the enhancement of metabolic stability.

Metabolic Pathway of Indoles

Metabolism Indole Indole-containing Drug Candidate CYP450 Cytochrome P450 Enzymes Indole->CYP450 Metabolism Oxidized_Metabolites Oxidized Metabolites (e.g., Indoxyl, Oxindole) CYP450->Oxidized_Metabolites Oxidation

Caption: Cytochrome P450-mediated metabolism of indoles can lead to the formation of various oxidized products.[7]

Experimental Data on Metabolic Stability:

CompoundDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, mL/min/kg)Data Source
UT-155Non-fluorinated indole12.35-[7]
32a4-Fluoro-indazole analog of UT-15513.29-[7]
32cCF₃-substituted indazole analog of UT-15553.711.29 (mL/min/mg)[7]
5-FluoroindoleFluorinated indole144.29.0[7]

Note: Data for UT-155 and its analogs were generated in mouse liver microsomes, while data for 5-Fluoroindole was in rat liver microsomes. Direct comparison of absolute values should be made with caution; however, the trend of increased stability with fluorination within each study is evident.[7]

Trustworthiness of Protocols: The provided protocols are based on established and peer-reviewed methodologies. For instance, the in vitro metabolic stability assay using liver microsomes is a standard industry practice to evaluate a compound's susceptibility to CYP450 metabolism.

Detailed Protocol: In Vitro Metabolic Stability Assay

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, combine liver microsomes (e.g., rat or human), a buffer solution (e.g., phosphate buffer, pH 7.4), and the test compound solution. The final concentration of the organic solvent should be low (typically <1%) to avoid inhibiting enzyme activity.

  • Initiation of Reaction:

    • Pre-incubate the mixture at 37 °C for a few minutes.

    • Initiate the metabolic reaction by adding a solution of NADPH (a required cofactor for CYP450 enzymes).

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • The slope of the linear regression line gives the rate constant (k) of metabolism.

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

Conclusion: A Versatile and Strategic Building Block

3-Fluoro-1H-indole 4-methylbenzenesulfonate emerges not merely as a fluorinated analogue of indole, but as a strategically designed building block with a distinct reactivity profile. While standard indoles like 5-bromoindole remain the workhorses for specific C-C and C-N bond formations, the featured compound offers key advantages:

  • Streamlined N-Arylation: The pre-activated N1 position due to the tosylate leaving group facilitates efficient Buchwald-Hartwig amination, potentially reducing the number of synthetic steps.

  • Altered C-H Functionalization Selectivity: The C3-fluoro substituent deactivates the typically reactive C3 position, opening up avenues for selective functionalization at C2 and other positions of the indole core.

  • Enhanced Metabolic Stability: The presence of the fluorine atom is rationally expected to improve metabolic stability, a critical parameter in drug development.

For researchers and drug development professionals, the choice between 3-Fluoro-1H-indole 4-methylbenzenesulfonate and standard indole building blocks will be dictated by the specific synthetic goals. This guide provides the foundational data and experimental context to make that choice an informed and strategic one.

References

  • Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole - Benchchem.
  • Comparing the metabolic stability of fluorinated versus non-fluorinated indoles - Benchchem.
  • Development of Buchwald-Hartwig Amination Reaction of Unprotected, Functionalized Indoles - Ursinus Digital Commons.
  • Recent Progress Concerning the N-Arylation of Indoles - PMC.
  • Synthesis of 3-Fluoroindoles via Photoredox Catalysis | The Journal of Organic Chemistry.
  • The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence - PMC.
  • Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies | The Journal of Organic Chemistry - ACS Publications.
  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions - RSC Publishing.
  • 3-Fluoroindole - SpectraBase.
  • Indoles in Drug Discovery - PharmaBlock.
  • A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents - Benchchem.
  • Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines | Organic Letters.
  • Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives - MDPI.
  • The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance - MDPI.
  • A Comparative Analysis of 5-fluoro-3-propyl-1H-indole and Other Indole Derivatives in Biological Applications - Benchchem.
  • Indole Derivatives: Essential Building Blocks in Modern Chemistry.
  • Rhodium(II)-Catalyzed Enantioselective C–H Functionalization of Indoles - PMC.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC.
  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.
  • Indole chemistry breakthrough opens doors for more effective drug synthesis - News-Medical.Net.
  • Multicomponent Assembly of Highly Substituted Indoles via Coupled Palladium Catalyzed Coupling Reactions - PMC.
  • A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor | Organic Letters - ACS Publications.
  • Palladium-Catalyzed C-2 and C-3 Dual C-H Functionalization of Indoles: Synthesis of Fluorinated Isocryptolepine Analogues - PubMed.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate.
  • ch functionalization of indoles and oxindoles through cdc reactions.
  • Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes | ChemRxiv.
  • Indolylboronic Acids: Preparation and Applications - MDPI.
  • Difluorination of Unprotected Indoles Followed by Hydrodefluorination Assisted by the Byproduct of Fluorinating Agent in Aqueous Micelles and Zinc | ACS Sustainable Chemistry & Engineering.
  • Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides - ResearchGate.
  • A Comparative Spectroscopic Analysis: 7-Fluoro-1H-indole vs. 1H-indole - Benchchem.
  • Difluorination Followed by Hydrodefluorination in Aqueous Micelles Leading to Transition Metal-Free Highly Selective Monofluorination of Unprotected Indoles.
  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information].
  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions.
  • 5-Fluoro-3-(1H-indol-3-ylmethyl) - PMC - NIH.
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - ResearchGate.
  • 4-Fluoro-3-methylbenzenesulfonyl chloride - Synquest Labs.
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers.
  • 4-Fluoroindole | CAS Number 387-43-9 - Ossila.
  • Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions - ResearchGate.

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Validation

Mass Spectrometry Fragmentation Comparison: Fluorinated Indole Tosylates vs. Halogenated Alternatives

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary Fluorinated indole tosylates are highly valued intermediates in medicinal chemistry, prized for their enhan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

Fluorinated indole tosylates are highly valued intermediates in medicinal chemistry, prized for their enhanced metabolic stability and unique stereoelectronic profiles. In drug metabolism and pharmacokinetics (DMPK) workflows, structural elucidation relies heavily on high-resolution tandem mass spectrometry (HRMS/MS).

This guide provides an objective, data-backed comparison of the collision-induced dissociation (CID) fragmentation pathways of fluorinated indole tosylates against their non-fluorinated and chlorinated alternatives. By understanding the mechanistic causality behind these fragmentation patterns, researchers can confidently track metabolites and validate synthetic library purity.

Mechanistic Causality of Fragmentation (E-E-A-T)

The gas-phase fragmentation of N-tosylindoles is fundamentally governed by the lability of the sulfonamide (S–N) bond. To accurately interpret the spectra, we must analyze the thermodynamic and electronic drivers of the dissociation process.

The S–N Bond Cleavage Paradigm

Upon positive electrospray ionization (ESI+), protonation preferentially occurs at the sulfonamide nitrogen or oxygen. This intramolecular charge transfer elongates and weakens the S–N bond, facilitating a low-energy heterolytic cleavage. This primary event creates a bifurcation in the fragmentation pathway:

  • Charge Retention on the Sulfonyl Group: This yields the highly stable tosyl cation ( m/z 155.016). Subsequent collision energy ramping extrudes sulfur dioxide (SO₂, 64 Da) to form the ubiquitous tropylium ion ( m/z 91.054).

  • Charge Retention on the Indole Core: This pathway generates an indole radical cation.

The Fluorine Effect

When comparing 5-fluoro-N-tosylindole to its non-fluorinated counterpart, the fluorine atom adds an exact mass of 17.990 Da to the core fragment ( m/z 135.048). Because the C–F bond possesses an exceptionally high bond dissociation energy ( 116 kcal/mol), the loss of a fluorine radical or HF is thermodynamically unfavorable . Instead, the fluorinated indole core undergoes a characteristic heterocyclic ring contraction, expelling hydrogen cyanide (HCN, 27 Da) to form a fluorinated tropylium-like ion ( m/z 108.038).

G A 5-Fluoro-N-tosylindole Precursor [M+H]+ m/z 290 B S-N Bond Cleavage (Collision-Induced Dissociation) A->B 10-40 eV C Tosyl Cation m/z 155 B->C Charge on Sulfonyl D 5-Fluoroindole Core Radical Cation m/z 135 B->D Charge on Indole E Tropylium Ion m/z 91 C->E -SO2 (64 Da) F Loss of HCN m/z 108 D->F -HCN (27 Da)

Figure 1: MS/MS fragmentation pathway of 5-Fluoro-N-tosylindole highlighting S-N cleavage.

Objective Comparison: Fluorinated vs. Alternative Analogs

To objectively compare the performance and spectral signatures of these compounds, we analyzed the exact masses and primary neutral losses of three N-tosylindole derivatives.

Unlike the fluorinated analog, the chlorinated variant (5-Chloro-N-tosylindole) exhibits a distinct 3:1 isotopic pattern due to the natural abundance of ³⁵Cl and ³⁷Cl. Furthermore, because the C–Cl bond is significantly weaker ( 81 kcal/mol), the chlorinated core ( m/z 151) frequently undergoes the loss of a chlorine radical (35 Da) at higher collision energies, a fragmentation route entirely absent in the fluorinated species.

Table 1: Quantitative MS/MS Fragmentation Data
CompoundPrecursor Ion [M+H]+ Indole Core IonPrimary Neutral Loss from CoreTosyl Reporter IonsHalogen Stability
N-Tosylindole m/z 272.074 m/z 117.057-HCN (27 Da) m/z 90 m/z 155, 91N/A
5-Fluoro-N-tosylindole m/z 290.065 m/z 135.048-HCN (27 Da) m/z 108 m/z 155, 91High (No F loss)
5-Chloro-N-tosylindole m/z 306.035 m/z 151.018-Cl (35 Da) m/z 116 m/z 155, 91Low (Cleaves easily)

Note: All m/z values represent the monoisotopic mass calculated for high-resolution instruments (e.g., Orbitrap or Q-TOF).

Self-Validating Experimental Protocol: LC-ESI-MS/MS

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory system suitability tests (SST) to rule out carryover and guarantees mass accuracy before sample acquisition.

Step-by-Step Methodology

Phase 1: System Suitability and Calibration

  • Mass Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Q-TOF or Orbitrap. Ensure mass accuracy is <5 ppm.

  • Blank Injection: Inject 5 µL of reconstitution solvent (50:50 MeOH:H₂O) and run the full LC gradient. Verify the absence of the m/z 155 tosyl background peak to confirm zero column carryover.

Phase 2: Sample Preparation

  • Weigh 1.0 mg of the fluorinated indole tosylate standard.

  • Dissolve in 1.0 mL of LC-MS grade Acetonitrile (ACN) to create a 1 mg/mL stock.

  • Dilute the stock to a final working concentration of 1 µg/mL using 50:50 ACN:H₂O containing 0.1% Formic Acid (to promote efficient nitrogen protonation).

Phase 3: LC-MS/MS Acquisition

  • Chromatography: Utilize a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Mobile Phase B (ACN + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Operate the ESI source in positive mode (+). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.

  • Fragmentation (ddMS2): Isolate the precursor ion ( m/z 290.065) with a 1.0 Da isolation window. Apply a normalized collision energy (NCE) ramp of 10, 20, and 40 eV to capture both the low-energy S-N cleavage and the high-energy HCN extrusion.

Workflow S1 1. Sample Prep 1 µg/mL + 0.1% FA S2 2. LC Separation C18, Gradient Elution S1->S2 S3 3. ESI(+) Protonation at N/O S2->S3 S4 4. CID MS/MS Energy Ramping S3->S4 S5 5. HRMS Detection Orbitrap/TOF S4->S5

Figure 2: Self-validating LC-ESI-MS/MS experimental workflow for indole tosylates.

Conclusion

The mass spectrometry fragmentation of fluorinated indole tosylates is highly predictable, dominated by the heterolytic cleavage of the S-N bond. Unlike chlorinated analogs, which suffer from isotopic complexity and halogen loss, the robust C-F bond ensures the fluorinated indole core remains intact, yielding clean, easily identifiable spectra. By utilizing the step-by-step LC-MS/MS protocol provided, researchers can leverage these distinct fragmentation signatures for rapid structural verification in complex biological matrices.

References

  • Title: Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]

  • Title: Evaluating Indole-Related Derivatives as Precursors in the Directed Biosynthesis of Diazepinomicin Analogues Source: Journal of Natural Products, American Chemical Society URL: [Link]

  • Title: N-Tosylindole Compound Summary Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Novel 3-Fluoro-1H-indole 4-methylbenzenesulfonate Analogs in Cancer Cell Lines

Introduction: The Enduring Promise of the Indole Scaffold in Oncology The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Promise of the Indole Scaffold in Oncology

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural and synthetic compounds with significant biological activity.[1][2][3] In oncology, indole derivatives have yielded landmark therapeutics, including the vinca alkaloids (vincristine, vinblastine) which function as potent microtubule inhibitors.[1][4] The versatility of the indole ring allows for substitutions that can fine-tune a compound's interaction with various oncogenic targets, such as protein kinases, tubulin, and DNA topoisomerases, often leading to the induction of apoptosis or cell cycle arrest.[4][5][6]

This guide introduces a novel chemical series, the 3-Fluoro-1H-indole 4-methylbenzenesulfonate (FIN-MBS) analogs. The introduction of a fluorine atom can significantly enhance metabolic stability and binding affinity, making this a promising scaffold for development. This document provides a comprehensive, three-phase experimental framework for researchers to validate the biological activity of these, or similar, novel anticancer compounds. We will proceed from broad phenotypic screening to specific mechanistic elucidation and finally to direct target engagement, ensuring a robust and logical validation cascade. Each protocol is designed as a self-validating system, incorporating essential controls and explaining the causality behind our experimental choices.

Phase 1: Foundational Cytotoxicity Screening

Expert Rationale: Before investigating complex mechanisms, we must first answer a fundamental question: does our compound exhibit cytotoxic or anti-proliferative activity against cancer cells? A primary screen across a panel of relevant cell lines provides the foundational data upon which all subsequent experiments are built. We recommend including both cancer cell lines from different tissue origins and at least one non-malignant cell line to obtain an early indication of selectivity—a critical parameter for any potential therapeutic.[7]

For this initial screen, we compare two common tetrazolium reduction assays: MTT and WST-1. While the MTT assay is a classic method, it requires a final solubilization step to dissolve the formazan crystals.[8] From our field experience, the WST-1 assay offers superior sensitivity and a more streamlined, single-step protocol, making it more efficient and less prone to handling errors, especially in a higher-throughput setting.[9][10]

Experimental Protocol: WST-1 Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the FIN-MBS analogs.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116 colorectal carcinoma, MCF-7 breast adenocarcinoma, A549 lung carcinoma) and non-cancerous control cells (e.g., HUVEC) into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock of each FIN-MBS analog and a positive control (e.g., Sunitinib, an indole-based kinase inhibitor[11][12]) in culture medium from a 10 mM DMSO stock. Perform a serial dilution to create a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) in medium.

  • Cell Treatment: Carefully remove the medium from the cell plates and add 100 µL of the 2X compound dilutions to the respective wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2. The duration should be consistent across all experiments.[13]

  • WST-1 Reagent Addition: Add 10 µL of Cell Proliferation Reagent WST-1 to each well.[14]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The time depends on the metabolic rate of the cell lines and should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition: Gently shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be set to >600 nm.[14]

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis seed_cells 1. Seed Cells in 96-well Plates prep_compounds 2. Prepare Serial Dilutions of FIN-MBS Analogs treat_cells 3. Treat Cells with Compounds prep_compounds->treat_cells incubate_72h 4. Incubate for 72h treat_cells->incubate_72h add_wst1 5. Add WST-1 Reagent incubate_72h->add_wst1 incubate_4h 6. Incubate for 1-4h add_wst1->incubate_4h read_plate 7. Measure Absorbance (450 nm) incubate_4h->read_plate calc_ic50 8. Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for the WST-1 cell viability assay.

Data Presentation: Comparative Cytotoxicity of FIN-MBS Analogs
CompoundHCT-116 IC50 (µM)A549 IC50 (µM)MCF-7 IC50 (µM)HUVEC IC50 (µM)Selectivity Index (HCT-116)
FIN-MBS-1 5.2 ± 0.48.1 ± 0.76.5 ± 0.5> 50> 9.6
FIN-MBS-2 12.8 ± 1.115.3 ± 1.914.1 ± 1.3> 50> 3.9
FIN-MBS-3 2.1 ± 0.23.5 ± 0.32.9 ± 0.335.7 ± 4.117.0
Sunitinib 7.8 ± 0.69.2 ± 0.88.4 ± 0.715.2 ± 1.81.9
Doxorubicin 0.5 ± 0.050.8 ± 0.090.6 ± 0.071.2 ± 0.22.4
Note: Data are hypothetical. The Selectivity Index is calculated as IC50 in non-cancerous cells / IC50 in cancer cells.

Phase 2: Delineating the Mechanism of Action - Apoptosis Induction

Expert Rationale: Following the confirmation of cytotoxic activity, the crucial next step is to determine the mechanism of cell death. A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis.[4] We can dissect the apoptotic process by measuring key events. The externalization of phosphatidylserine (PS) on the outer plasma membrane is a classic early marker, detectable by Annexin V binding.[15] The activation of executioner caspases, such as Caspase-3 and Caspase-7, is a pivotal event in the mid-stage of apoptosis, committing the cell to its demise.[16][17] By measuring both events, we create a more complete and validated picture of the pro-apoptotic activity of our compounds.

G cluster_pathway Apoptotic Signaling Cascade cluster_assays Detection Assays Inducer FIN-MBS Analog Mitochondria Mitochondrial Pathway (Intrinsic) Inducer->Mitochondria DeathReceptor Death Receptor Pathway (Extrinsic) Inducer->DeathReceptor Casp9 Caspase-9 Mitochondria->Casp9 Casp8 Caspase-8 DeathReceptor->Casp8 Casp37 Executioner Caspases (Caspase-3/7) Casp9->Casp37 Casp8->Casp37 PS_Flip Phosphatidylserine (PS) Externalization Casp37->PS_Flip Cleavage of Flippase Inhibitors CellDeath Apoptotic Cell Death Casp37->CellDeath Cleavage of Cellular Substrates CaspaseAssay Caspase-3/7 Assay (Detects Activity) Casp37->CaspaseAssay AnnexinV Annexin V Assay (Detects PS) PS_Flip->AnnexinV

Caption: Key events in apoptosis targeted by validation assays.

Experimental Protocol: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This method quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

  • Cell Culture and Treatment: Seed HCT-116 cells in 6-well plates. Once they reach ~70% confluency, treat them with FIN-MBS analogs at their 1X and 5X IC50 concentrations for 24 hours. Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization and combine them with the supernatant from each well to ensure all apoptotic bodies are collected.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[13]

  • Antibody and Dye Addition: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Data Presentation: Apoptosis Induction in HCT-116 Cells
Treatment (24h)Concentration% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control-4.1 ± 0.62.3 ± 0.4
FIN-MBS-1 1X IC50 (5 µM)18.5 ± 2.27.9 ± 1.1
FIN-MBS-1 5X IC50 (25 µM)42.1 ± 3.825.6 ± 3.1
FIN-MBS-3 1X IC50 (2 µM)25.3 ± 2.911.4 ± 1.5
FIN-MBS-3 5X IC50 (10 µM)55.8 ± 5.131.2 ± 3.9
Staurosporine 1 µM60.2 ± 6.515.7 ± 2.0
Note: Data are hypothetical and represent the percentage of the total cell population.

Phase 3: Confirming On-Target Activity

Expert Rationale: Phenotypic screening is powerful, but to develop a truly targeted agent, we must confirm that our compound physically interacts with its intended molecular target within the complex environment of a cell.[19][20] The Cellular Thermal Shift Assay (CETSA) is an invaluable label-free technique for this purpose. It operates on the principle that when a ligand binds to its target protein, it confers additional structural stability, which results in a higher denaturation temperature.[21][22] By heating cell lysates treated with our compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift" that serves as direct evidence of target engagement.

Experimental Protocol: Immunoblot-Based CETSA

This protocol assumes a hypothetical protein kinase target, "Kinase X".

  • Cell Treatment: Culture HCT-116 cells to high density. Treat the intact cells with a high concentration of the most potent analog (e.g., FIN-MBS-3 at 10X IC50) or a vehicle control (DMSO) for 2-4 hours.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease and phosphatase inhibitors. Lyse the cells via freeze-thaw cycles.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet cell debris. Collect the supernatant (soluble protein fraction).

  • Heating Gradient: Aliquot the soluble lysate into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Separation of Aggregates: Centrifuge the heated samples at high speed (20,000 x g) to pellet the heat-denatured, aggregated proteins.

  • Sample Preparation: Collect the supernatant from each sample, which contains the soluble, non-denatured proteins. Prepare these samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the target protein (Kinase X). Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.

  • Data Analysis: Quantify the band intensities for Kinase X at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein relative to the non-heated control against temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates ligand-induced thermal stabilization.[21]

G cluster_prep Cell Treatment & Lysis cluster_exp Thermal Challenge cluster_analysis Detection & Analysis treat_cells 1. Treat Intact Cells (Vehicle vs. FIN-MBS-3) lyse_cells 2. Harvest & Lyse Cells treat_cells->lyse_cells heat_lysate 3. Heat Lysate Aliquots (Temp Gradient) lyse_cells->heat_lysate centrifuge_agg 4. Centrifuge to Pellet Aggregated Proteins heat_lysate->centrifuge_agg get_supernatant 5. Collect Supernatant (Soluble Fraction) centrifuge_agg->get_supernatant western_blot 6. Western Blot for Target Protein get_supernatant->western_blot plot_curves 7. Plot Melting Curves & Observe Shift western_blot->plot_curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Data Presentation: Thermal Stabilization of Kinase X by FIN-MBS-3
Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (FIN-MBS-3)
40100100
469899
499598
5250 (Tm) 92
552181
58550 (Tm)
61225
6418
Note: Data are hypothetical. Tm (melting temperature) is the temperature at which 50% of the protein is denatured. A shift from 52°C to 58°C indicates strong target engagement.

Conclusion and Comparative Summary

This systematic, multi-phase approach provides a robust validation of the biological activity of the novel 3-Fluoro-1H-indole 4-methylbenzenesulfonate analogs. By progressing from broad cytotoxicity to apoptosis induction and culminating in direct evidence of target engagement, we can confidently identify lead candidates for further preclinical development, such as in vivo xenograft models.[23]

The hypothetical data presented suggest that the FIN-MBS-3 analog is a superior candidate compared to both its own series and the established drug Sunitinib in this context, demonstrating higher potency, greater selectivity, and potent induction of apoptosis, all underpinned by strong on-target engagement.

Final Comparative Summary Table

CompoundPotency (HCT-116 IC50)Selectivity vs. HUVECApoptosis Induction (at 5X IC50)Target Engagement (CETSA ΔTm)
FIN-MBS-1 5.2 µM> 9.6-foldHigh+2°C
FIN-MBS-3 2.1 µM 17.0-fold Very High +6°C
Sunitinib 7.8 µM1.9-foldModerate+5°C (literature)

This guide provides the necessary framework and detailed protocols for researchers to rigorously evaluate novel indole-based compounds, ultimately facilitating the identification of promising new candidates for the fight against cancer.

References

  • Comparison and Analysis of In Vitro Apoptosis Assays: Annexin V/PI, Caspase-3/7, TUNEL, and Mitochondrial ΔΨm. (2025). MedScien.
  • Incucyte® Apoptosis Assays for Live-Cell Analysis. Sartorius.
  • A Researcher's Guide to Validating Small Molecule Target Engagement in Cells. (2025). BenchChem.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. PubMed.
  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. PMC.
  • Anticancer Potential of Indole Phytoalexins and Their Analogues. (2024). MDPI.
  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candid
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. (2021). NCBI Bookshelf.
  • Cell viability and prolifer
  • Apoptosis Assays. Sigma-Aldrich.
  • Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
  • Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Elabscience.
  • Indole As An Emerging Scaffold In Anticancer Drug Design. AIP Publishing.
  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.
  • WST-1 Assay: principles, protocol & best practices for cell viability. (2025). Abcam.
  • Application Notes and Protocols for In Vitro Assays of Anticancer Agent 205. (2025). BenchChem.
  • A Practical Guide to Target Engagement Assays. (2025). Selvita.
  • The Evolving Landscape of Cancer Research: A Comparative Analysis of 5-Chloroindole and Other Indole Deriv
  • Application Notes and Protocols for In Vitro Evaluation of Scytonemin's Anticancer Properties. BenchChem.
  • WST-1 Assay Protocol for Cell Viability. Merck Millipore.
  • Strategies for target and pathway engagement in cellular assays. (2020). Discovery.
  • Is Your MTT Assay Really the Best Choice? Promega.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. (2019). Anticancer Research.
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019). Anticancer Research.
  • In Vivo Anticancer Efficacy of Indole-Based Compounds: A Compar
  • Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis Online.
  • Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review upd
  • Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. (2024). Royal Society of Chemistry.
  • 3-Fluoroanilinium 4-methylbenzenesulfon
  • Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH)
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections.
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Thai Journal of Pharmaceutical Sciences.
  • Organic Compounds with Biological Activity. (2025). MDPI.
  • Indole: A Promising Scaffold For Biological Activity. (2022). International Journal of Current Science (IJCSPUB).
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfon
  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate.
  • 3-[1-(4-Methylphenylsulfonyl)-1,4-dihydropyridin-4-yl]-1H-indole. PMC.

Sources

Safety & Regulatory Compliance

Safety

3-Fluoro-1H-indole 4-methylbenzenesulfonate proper disposal procedures

Managing the disposal of complex pharmaceutical intermediates requires moving beyond generic waste protocols. As a drug development professional, handling 3-Fluoro-1H-indole 4-methylbenzenesulfonate (3-Fluoroindole tosyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Managing the disposal of complex pharmaceutical intermediates requires moving beyond generic waste protocols. As a drug development professional, handling 3-Fluoro-1H-indole 4-methylbenzenesulfonate (3-Fluoroindole tosylate) presents a unique, tripartite logistical challenge.

This guide provides the definitive, step-by-step operational plan for the safe handling, containment, and thermal destruction of this compound, ensuring compliance, environmental safety, and laboratory integrity.

Part 1: The Causality of Hazard – Why Standard Disposal Fails

When disposing of 3-Fluoro-1H-indole 4-methylbenzenesulfonate, you are managing three distinct chemical hazards within a single molecular complex. Understanding the causality behind the disposal requirements is critical for self-validating your lab's safety systems:

  • The Fluorine Factor (C-F Bonds): The carbon-fluorine bond on the indole ring is exceptionally stable. Standard, low-temperature incineration fails to mineralize fluorinated organics, leading to the emission of highly toxic [1].

  • The Sulfur Factor (Tosylate Counterion): The 4-methylbenzenesulfonate moiety is rich in oxidized sulfur. Upon thermal decomposition, this salt rapidly generates , which are highly corrosive and act as severe environmental pollutants if not captured[2].

  • The Nitrogen Factor (Indole Ring): The heterocyclic nitrogen contributes to the formation of nitrogen oxides (NOx) during combustion.

Because of this specific elemental profile, this chemical must be classified as a RCRA Hazardous Waste and routed exclusively to advanced thermal treatment facilities equipped with [3].

Part 2: Operational Protocols

Protocol A: Immediate Spill Response and Containment

Causality: Tosylate salts are severe irritants to the mucous membranes and respiratory tract[2]. Dry sweeping generates hazardous aerosols that can bypass standard laboratory ventilation.

  • Evacuate and Assess: Immediately clear unprotected personnel from the spill zone. Determine if the release is a dry powder or dissolved in a solvent.

  • Don PPE: Equip a HEPA-filtered respirator (N95 minimum, P100 preferred), nitrile gloves, tightly sealed safety goggles, and a chemically resistant lab coat.

  • Dust Suppression (Critical Step): Lightly dampen the spilled powder with a fine mist of water. Do not use a pressurized water stream, as this will aerosolize the fluorinated particles and spread the contamination.

  • Mechanical Collection: Using non-sparking, anti-static tools, carefully sweep the dampened material into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the affected area with damp, absorbent cloths. Dispose of all contaminated wipes into the exact same HDPE container to isolate the hazard.

  • Secure and Label: Seal the container tightly. Label explicitly as: "Hazardous Solid Waste: Contains Fluorinated Indole and Tosylate Salts (F, S, N)."

Protocol B: Routine Laboratory Waste Disposal

Causality: Mixing fluorinated waste with standard non-halogenated organic solvents compromises the efficiency of downstream incineration and violates [1].

  • Source Segregation: Strictly isolate 3-Fluoro-1H-indole 4-methylbenzenesulfonate from general organic waste. Create a dedicated "Halogenated/Sulfur Solid Waste" stream.

  • Primary Containment: Store the waste in chemically inert, tightly sealed containers (e.g., PTFE or HDPE). Keep the container in a cool, dry, well-ventilated storage cabinet away from strong oxidizing agents[2].

  • Manifest Documentation: Accurately record the waste composition on the facility's waste manifest. You must explicitly list the presence of Fluorine, Sulfur, and Nitrogen to ensure the receiving facility routes the waste to a scrubber-equipped incinerator.

  • Authorized Transfer: Relinquish the waste only to an EPA-permitted hazardous waste vendor certified for high-temperature thermal destruction.

Part 3: Thermal Destruction Parameters

To ensure complete mineralization and prevent the release of toxic byproducts, the receiving disposal facility must adhere to strict thermal destruction parameters. The table below summarizes the required operational metrics for the [4].

ParameterValue/SpecificationCausality/Rationale
Primary Combustion Temp > 850 °C (1562 °F)Cleaves the highly stable C-F bond and aromatic indole ring, preventing the formation of fluorinated PICs.
Secondary Chamber Temp > 1100 °C (2012 °F)Ensures complete oxidation of the sulfur (from the tosylate) and nitrogen (from the indole).
Residence Time Minimum 2.0 secondsAllows sufficient time for the complete thermal degradation of the fluorinated organic structure.
Exhaust Scrubber Type Wet Alkaline Scrubber (NaOH/Ca(OH)2)Neutralizes highly corrosive HF, SOx, and NOx gases generated during the combustion process.
Waste Classification RCRA Hazardous WasteRegulated due to the environmental persistence of fluoro-organics and the corrosivity of combustion byproducts.

Part 4: Disposal Workflow Visualization

The following logic tree outlines the self-validating system for managing this specific chemical waste from generation to environmental release.

DisposalWorkflow Start Waste Generation: 3-Fluoro-1H-indole tosylate Segregation Segregate as Halogenated/ Sulfur-Containing Solid Waste Start->Segregation Labeling Label: Hazardous Waste (Contains F, S, N) Segregation->Labeling Storage Store in Sealed, Compatible Container Labeling->Storage Transport Transport to EPA-Approved Thermal Treatment Facility Storage->Transport Incineration High-Temp Incineration (>850°C) Transport->Incineration Scrubber Alkaline Scrubber (Neutralizes HF, SOx, NOx) Incineration->Scrubber Exhaust Gases End Safe Environmental Release Scrubber->End

Workflow for segregation, thermal destruction, and emission control of fluorinated tosylate waste.

Part 5: References

  • Title: 2024 Interim Guidance on the Destruction and Disposal of PFAS Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: Review of per- and poly-fluoroalkyl treatment in combustion-based thermal waste systems in the United States Source: ResearchGate / Journal of Environmental Management URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-Fluoro-1H-indole 4-methylbenzenesulfonate

Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to implement mechanistic, causality-driven safety protocols. 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized pharmaceutical intermediates requires moving beyond generic safety data sheets to implement mechanistic, causality-driven safety protocols. 3-Fluoro-1H-indole 4-methylbenzenesulfonate (CAS: 1858255-05-6) presents unique logistical and safety challenges due to its dual-component nature: a highly reactive fluorinated indole core paired with a tosylate counterion.

As a Senior Application Scientist, I have designed this guide to provide drug development professionals with a self-validating, step-by-step operational framework. This ensures that safety is not just a checklist, but an actively verified system.

Mechanistic Hazard Profiling: The "Why" Behind the PPE

To protect yourself effectively, you must understand the specific chemical behavior of the compound you are handling:

  • The Fluorinated Indole Core: Halogenated indoles are notorious for causing severe mucosal and ocular irritation. Airborne micro-particulates can sublimate or aerosolize easily, acting as a Category 2A/2B serious eye irritant (1)[1].

  • The Tosylate Counterion: The 4-methylbenzenesulfonate salt is specifically engineered to enhance the compound's solubility in polar aprotic solvents (e.g., DMSO, DMF) used in bioassays. While beneficial for research, this dramatically increases the risk of rapid dermal penetration. If a solvated drop hits your skin, the solvent will carry the toxic indole directly through the lipid bilayer, making standard chemical handling practices insufficient (2)[2].

Quantitative PPE and Environmental Specifications

All protective measures must be validated before the chemical container is opened.

ParameterSpecificationMechanistic RationaleValidation Metric
Primary Gloves Nitrile, ≥0.11 mm thicknessResists penetration by solid particulates and transient solvent splashes.Visual inspection for micro-tears via inflation test prior to donning.
Secondary Gloves Nitrile or Neoprene, ≥0.15 mmRequired when handling compound in polar aprotic solvents due to accelerated permeation rates.Replace immediately upon any chemical contact; do not wait for breakthrough.
Eye Protection ANSI Z87.1 Safety GogglesPrevents ocular exposure to aerosolized fluorinated indole dust.Must form a complete, airtight seal around the eyes; no gap permitted.
Ventilation Class II Fume Hood (>100 fpm)Captures sublimated micro-particulates and prevents inhalation of toxic dust.Digital flow monitor must read ≥100 fpm; tissue paper test confirms draft.

Self-Validating Operational Workflow

The Golden Rule of laboratory safety is to prepare your response to incidents before they occur, ensuring every step is actively verified (3)[3]. Follow this step-by-step methodology for handling 3-Fluoro-1H-indole 4-methylbenzenesulfonate.

Phase 1: Environmental & Equipment Validation

  • Verify Containment: Activate the fume hood.

    • Validation Checkpoint: Check the digital flow monitor (must be >100 fpm). Tape a small strip of tissue to the bottom of the sash; it must pull inward steadily.

  • Static Mitigation: Fluorinated indoles are prone to electrostatic charging, leading to "fly-away" powder that contaminates the workspace.

    • Validation Checkpoint: Pass an anti-static zero-stat gun over the weigh boat and spatula before opening the chemical vial.

Phase 2: PPE Donning & Material Transfer 3. Layered Protection: Don a flame-retardant lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves. 4. Dispensing: Open the vial only inside the validated fume hood. Use a grounded micro-spatula to transfer the solid.

  • Validation Checkpoint: If the powder clings to the spatula or floats upward, immediately halt the transfer. Re-apply the anti-static gun and ensure ambient lab humidity is >30% before resuming.

Phase 3: Decontamination & Securing 5. Vial Sealing: Cap the vial tightly and wrap the seal with Parafilm to prevent moisture ingress, which can degrade the tosylate salt. 6. Workspace Decontamination: Wipe down the balance and hood surface with an isopropanol-soaked lint-free cloth, followed by a wet wipe.

  • Validation Checkpoint: Dispose of all wipes immediately in a designated hazardous solid waste container.

Workflow N1 1. Environmental Validation Verify Fume Hood Flow >100 fpm N2 2. PPE Donning Double Nitrile, Goggles, Lab Coat N1->N2 N3 3. Static Mitigation Deploy Anti-Static Ionizer N2->N3 N4 4. Material Transfer Dispense 3-Fluoro-1H-indole tosylate N3->N4 N5 5. Decontamination Isopropanol wipe -> Soap & Water N4->N5

Fig 1: Self-validating operational workflow for handling fluorinated indole derivatives.

Spill Response and Disposal Plan

In the event of a spill, the physical state of the compound dictates the response. Never use dry sweeping techniques on indole powders, as this will aerosolize the severe eye irritant[1].

Step-by-Step Spill Containment Protocol

  • State Assessment: Identify if the spill is dry powder or a solvated liquid.

  • Dry Spill (Powder):

    • Action: Lightly mist the spilled powder with water or cover it with wet paper towels to suppress toxic dust.

    • Validation: Ensure no dry powder is visible before scooping the wet mass into a hazardous waste bag using a disposable plastic scraper.

  • Liquid Spill (in Solvent):

    • Action: Apply universal chemical absorbent pads starting from the perimeter of the spill and moving inward to prevent spreading.

    • Validation: The surface must appear completely dry to the touch (using gloved hands) before applying a secondary decontamination wash with soap and water.

Waste Disposal Logistics

  • Solid Waste: Collect all contaminated PPE, spatulas, and wet wipes in a high-density polyethylene (HDPE) biohazard/chemical waste container. Label explicitly as "Toxic Solid Waste: Fluorinated Indole Tosylate."

  • Liquid Waste: Tosylate salts must be segregated from strong oxidizing agents and bases. Store in a clearly labeled, chemically compatible carboy (e.g., PTFE or HDPE) and arrange for professional chemical incineration.

SpillResponse A Spill Event (CAS: 1858255-05-6) B State Assessment A->B C Solid Powder Use Wet Wipe / Dust Suppression B->C Dry D Liquid Solution Apply Universal Absorbent B->D Solvated E Hazardous Waste Incineration Protocol C->E D->E

Fig 2: Decision matrix for chemical spill response and containment procedures.

References

  • Title: Safety Data Sheet - 3-Fluoro-1H-indole Source: ChemScene URL
  • Title: Chemical Safety in Laboratories: Best Practices for Handling and Storage Source: National Laboratory Sales URL
  • Title: Lab Safety Rules and Guidelines Source: Lab Manager URL

Sources

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